Product packaging for tetrahydro-4H-pyran-4-one oxime(Cat. No.:CAS No. 61128-73-2)

tetrahydro-4H-pyran-4-one oxime

Cat. No.: B1279992
CAS No.: 61128-73-2
M. Wt: 115.13 g/mol
InChI Key: COGGGWRHZQTITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetrahydro-4H-pyran-4-one oxime is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B1279992 tetrahydro-4H-pyran-4-one oxime CAS No. 61128-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(oxan-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-6-5-1-3-8-4-2-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGGGWRHZQTITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486041
Record name tetrahydro-4H-pyran-4-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61128-73-2
Record name tetrahydro-4H-pyran-4-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydro-4H-pyran-4-one Oxime from Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrahydro-4H-pyran-4-one oxime, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The document details the experimental protocol for its preparation from tetrahydro-4H-pyran-4-one and hydroxylamine, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

Tetrahydro-4H-pyran-4-one and its derivatives are significant scaffolds in the synthesis of various biologically active molecules. The conversion of the ketone functionality to an oxime introduces a versatile functional group that can be further modified, making this compound a key intermediate in the development of novel therapeutic agents. Oximes derived from heterocyclic ketones have shown potential antibacterial activity, highlighting the importance of efficient and well-characterized synthetic routes.[1]

Reaction Scheme

The synthesis of this compound is achieved through the reaction of tetrahydro-4H-pyran-4-one with hydroxylamine, typically supplied as its hydrochloride salt. The reaction requires a base to neutralize the hydrochloric acid and liberate the free hydroxylamine, which then acts as a nucleophile.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on the successful synthesis of a substituted this compound and general procedures for oxime formation.[1]

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (or other suitable drying agent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tetrahydro-4H-pyran-4-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to the flask to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to a temperature below 80°C with continuous stirring.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent, such as dichloromethane, multiple times.

  • Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateBoiling Point (°C)
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.12Liquid166
Hydroxylamine hydrochlorideH₄ClNO69.49SolidDecomposes
Sodium acetateC₂H₃NaO₂82.03Solid324 (decomposes)
This compoundC₅H₉NO₂115.13SolidNot available

Table 2: Reaction Conditions and Yield

ParameterValueReference
BaseSodium Acetate (NaOAc)[1]
SolventEthanol (inferred)
Temperature< 80 °C[1]
Reaction TimeNot specified; monitor by TLC
Yield (substituted)65.3%[1]

Characterization Data

Characterization of the synthesized this compound is crucial for confirming its structure and purity. The following data is based on typical spectroscopic values for similar structures.

Table 3: Spectroscopic Data for this compound (Predicted)

TechniqueExpected Observations
¹H NMR Peaks corresponding to the protons on the pyran ring, likely in the range of 2.0-4.0 ppm. A broad singlet for the oxime hydroxyl proton (-NOH) at higher chemical shift.
¹³C NMR A peak for the oxime carbon (C=N) around 150-160 ppm. Peaks for the carbons of the pyran ring in the aliphatic region.
IR (cm⁻¹) A broad absorption band around 3100-3500 cm⁻¹ for the O-H stretch of the oxime. A peak around 1650-1690 cm⁻¹ for the C=N stretch. C-O-C stretching bands for the pyran ring.
Melting Point Not available in the searched literature.

Visualizations

Reaction Mechanism

The formation of an oxime from a ketone proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.

reaction_mechanism start Tetrahydro-4H-pyran-4-one C=O hydroxylamine H₂N-OH start:c->hydroxylamine Nucleophilic attack intermediate1 Intermediate N⁺H₂-O⁻ C-OH hydroxylamine->intermediate1:n intermediate2 Carbinolamine N-OH C-OH intermediate1->intermediate2 Proton transfer product This compound C=N-OH intermediate2->product Dehydration (-H₂O) water H₂O

Caption: Mechanism of oxime formation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow A 1. Reaction Setup - Tetrahydro-4H-pyran-4-one - Hydroxylamine HCl - Sodium Acetate - Ethanol B 2. Reaction - Heat (< 80°C) - Stir A->B C 3. Work-up - Cool to RT - Remove solvent B->C D 4. Extraction - Add H₂O - Extract with CH₂Cl₂ C->D E 5. Drying & Concentration - Dry with Na₂SO₄ - Concentrate D->E F 6. Purification - Recrystallization or  Column Chromatography E->F G 7. Characterization - NMR, IR, MP F->G

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The provided protocol, based on established procedures for similar compounds, offers a reliable starting point for researchers. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may lead to improved yields and purity. The characterization data, while predicted, serves as a benchmark for the analysis of the synthesized product. The successful synthesis of this oxime opens avenues for the development of novel heterocyclic compounds with potential applications in the pharmaceutical industry.

References

In-Depth Technical Guide to the Chemical Properties of Tetrahydro-4H-pyran-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-4H-pyran-4-one oxime is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As an oxime derivative of a tetrahydropyranone core, it serves as a versatile synthetic intermediate for the creation of more complex molecules, including nitrogen-containing heterocyclic compounds with potential biological activities. The tetrahydropyran motif is a common feature in many bioactive natural products and pharmaceuticals, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in research and development.

Chemical and Physical Properties

The quantitative data for this compound and its precursor, tetrahydro-4H-pyran-4-one, are summarized below. It is important to note that while extensive data is available for the ketone precursor, specific experimental data for the oxime is less common in publicly available literature.

Table 1: Physical and Chemical Properties

PropertyThis compoundTetrahydro-4H-pyran-4-one
Molecular Formula C₅H₉NO₂C₅H₈O₂
Molecular Weight 115.13 g/mol 100.12 g/mol [1]
CAS Number 61128-73-229943-42-8[1]
Appearance White to off-white solid[2]Colorless transparent liquid[1]
Melting Point 87-88 °C[2]Not available
Boiling Point 99-100 °C at 6 mmHg[2]166 - 167 °C[1]
Density Not available1.08 g/mL (lit.)[3]
Refractive Index (n²⁰/D) Not available1.4530 (lit.)[3]
Solubility Soluble in many organic solvents.[4]Very soluble in water.[5]
pKa Not availableNot available

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectroscopic features.

Table 2: Spectroscopic Data of this compound

Technique Solvent/Medium Observed Peaks/Shifts
¹H NMR CDCl₃Expected signals for the methylene protons adjacent to the oxygen and the C=NOH group. The chemical shifts would be influenced by the electronegativity of the oxygen and nitrogen atoms.
¹³C NMR CDCl₃Expected signals for the four distinct carbon atoms in the ring, with the carbon of the C=NOH group appearing at a characteristic downfield shift.
IR KBrCharacteristic absorption bands are expected for the O-H stretch of the oxime (around 3100-3600 cm⁻¹), the C=N stretch (around 1640-1690 cm⁻¹), and the C-O-C stretch of the pyran ring (around 1050-1150 cm⁻¹).

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between tetrahydro-4H-pyran-4-one and hydroxylamine hydrochloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed.

Experimental Protocol: Synthesis of a Substituted this compound

While a specific protocol for the unsubstituted title compound is not detailed in the provided search results, a general procedure for a substituted analog, 3,5-dimethyleneoxytetrahydropyran-4-one oxime, is described and can be adapted.[6]

  • Materials: 3,5-disubstituted tetrahydro-4H-pyran-4-one, hydroxylamine hydrochloride, sodium acetate (AcONa), and a suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the substituted tetrahydro-4H-pyran-4-one in a suitable solvent.

    • Add hydroxylamine hydrochloride and sodium acetate to the solution.

    • Heat the reaction mixture at a temperature below 80 °C.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

    • Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration. Further purification can be achieved by recrystallization.

The optimal yield for the synthesis of a substituted analog was reported to be 65.3% when using sodium acetate as the base and heating below 80°C.[7]

G reactant1 Tetrahydro-4H-pyran-4-one product This compound reactant1->product reactant2 Hydroxylamine Hydrochloride (NH2OH·HCl) reactant2->product reagents Base (e.g., AcONa) Solvent (e.g., Ethanol) Heat (< 80°C) reagents->product

Caption: General mechanism of the Beckmann rearrangement of this compound.

Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not found, the safety precautions for its precursor, tetrahydro-4H-pyran-4-one, should be considered as a minimum standard.

  • Hazards: Tetrahydro-4H-pyran-4-one is a flammable liquid and vapor. [8]It may cause skin irritation. [8]* Precautions:

    • Keep away from heat, sparks, open flames, and hot surfaces. [4] * Use in a well-ventilated area. [9] * Wear protective gloves, protective clothing, eye protection, and face protection. [4] * Ground and bond container and receiving equipment to prevent static discharge. [4]* First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water. [9] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. [9] * Ingestion: Rinse mouth with water. Do not induce vomiting. [4] * Inhalation: Move the victim into fresh air. [4] Always consult the specific Safety Data Sheet for any chemical before use and handle with appropriate caution in a laboratory setting.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its synthesis from the corresponding ketone is straightforward, and its reactivity, highlighted by the Beckmann rearrangement, opens avenues to a variety of nitrogen-containing heterocyclic structures. While detailed physicochemical and spectroscopic data for the unsubstituted oxime are not extensively documented in readily available sources, the information provided in this guide, based on its precursor and related structures, offers a solid foundation for researchers and drug development professionals working with this compound. Further experimental characterization of the oxime would be a valuable contribution to the field.

References

Spectroscopic Profile of Tetrahydro-4H-pyran-4-one Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrahydro-4H-pyran-4-one oxime. Due to the limited availability of directly published spectra for this specific compound, this document presents a combination of experimental data for the parent ketone, tetrahydro-4H-pyran-4-one, and extrapolated data for the oxime based on known chemical principles and published data for structurally related compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and analytical chemistry.

Spectroscopic Data

The following tables summarize the key spectroscopic data for tetrahydro-4H-pyran-4-one and the expected data for its oxime derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Tetrahydro-4H-pyran-4-oneCDCl₃~3.9t4H-CH₂-O-
~2.5t4H-CH₂-C=O
This compound (Predicted)CDCl₃~3.8m4H-CH₂-O-
~2.6 (syn-isomer)t2H-CH₂-C=NOH
~2.4 (anti-isomer)t2H-CH₂-C=NOH
~8.5br s1H=N-OH

Note: The chemical shifts for the oxime are predicted based on the parent ketone and typical shifts for oxime protons. The protons adjacent to the C=N bond are expected to show different chemical shifts for the syn and anti isomers.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
Tetrahydro-4H-pyran-4-oneCDCl₃~207C=O
~68-CH₂-O-
~42-CH₂-C=O
This compound (Predicted)CDCl₃~158C=NOH
~67-CH₂-O-
~32 (syn-isomer)-CH₂-C=NOH
~25 (anti-isomer)-CH₂-C=NOH

Note: The predicted ¹³C NMR shifts for the oxime are based on the disappearance of the ketone signal and the appearance of a new signal for the C=N carbon in a typical range for oximes.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
Tetrahydro-4H-pyran-4-oneC=O (ketone)~1715 (strong)
C-O-C (ether)~1100 (strong)
This compound (Predicted)O-H (oxime)3100-3600 (broad)
C=N (oxime)1640-1690 (medium)
N-O (oxime)930-960 (medium)
C-O-C (ether)~1100 (strong)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization Method[M]+ or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
Tetrahydro-4H-pyran-4-oneElectron Ionization (EI)10071, 55, 42
This compoundElectrospray Ionization (ESI)116Not readily available

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a substituted tetrahydropyran-4-one oxime.[1][2]

  • Dissolution: Dissolve tetrahydro-4H-pyran-4-one in a suitable solvent such as ethanol or a mixture of toluene and methanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) to the solution. The molar ratio of ketone to hydroxylamine hydrochloride and base should be optimized, but a common starting point is 1:1.5:1.5.

  • Reaction: Stir the mixture at a controlled temperature, typically ranging from room temperature to 80°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is evaporated. The final product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as thin films on salt plates (for liquids) or as KBr pellets (for solids).

  • Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation StartingMaterials Tetrahydro-4H-pyran-4-one + Hydroxylamine HCl Reaction Oximation Reaction StartingMaterials->Reaction Reagents & Conditions Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product NMR NMR (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

Caption: General workflow for chemical synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the Syn- and Anti-Isomers of Tetrahydro-4H-pyran-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the syn- and anti-isomers of tetrahydro-4H-pyran-4-one oxime, crucial intermediates in the synthesis of various heterocyclic compounds with potential biological activity. This document details their synthesis, stereochemistry, and spectroscopic characterization, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

This compound exists as a mixture of two geometric isomers, syn (E) and anti (Z), arising from the stereochemistry of the C=N double bond. The orientation of the hydroxyl group relative to the pyran ring significantly influences the molecule's physical, chemical, and biological properties. While quantum-chemical calculations on substituted analogs suggest that the syn- and anti-isomers are energetically equivalent, their distinct spatial arrangements can lead to different reactivity and biological interactions.[1] A thorough understanding and characterization of each isomer are therefore critical for their application in synthetic and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of the parent ketone, tetrahydro-4H-pyran-4-one, with hydroxylamine hydrochloride. The reaction generally produces a mixture of syn- and anti-isomers.

Experimental Protocol: Synthesis

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrahydro-4H-pyran-4-one (1 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate (1.5 equivalents) or sodium hydroxide (1.2 equivalents) in water.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which will be a mixture of syn- and anti-isomers. An optimal yield of 65.3% has been reported for a substituted derivative using sodium acetate as the base and a reaction temperature below 80°C.[1]

Separation of Syn- and Anti-Isomers

The separation of the syn- and anti-isomers of this compound can be achieved by column chromatography on silica gel. The difference in polarity between the two isomers allows for their separation. Generally, the anti-isomer is less polar than the syn-isomer.[2]

Experimental Protocol: Column Chromatography

Materials:

  • Crude mixture of syn- and anti-tetrahydro-4H-pyran-4-one oxime

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude oxime mixture in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

  • Collect fractions and monitor by TLC to identify the separated isomers.

  • Combine the fractions containing each pure isomer and evaporate the solvent to obtain the isolated syn- and anti-isomers.

Spectroscopic Characterization

The differentiation of the syn- and anti-isomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The anisotropic effect of the C=N-OH group leads to distinct chemical shifts for the protons and carbons in the pyran ring, particularly those in close proximity to the hydroxyl group.

Predicted ¹H and ¹³C NMR Spectroscopic Data

In the anti-isomer, the hydroxyl group is oriented towards one side of the pyran ring, leading to a downfield shift (deshielding) of the chemical shifts of the C2/C6 and H2/H6 atoms on that same side. Conversely, in the syn-isomer, the hydroxyl group is oriented away from the C2/C6 positions, resulting in a relative upfield shift for these nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Protonsyn-Isomer (Predicted)anti-Isomer (Predicted)
H2, H6 (axial)3.6 - 3.83.8 - 4.0
H2, H6 (equatorial)3.8 - 4.04.0 - 4.2
H3, H5 (axial)2.4 - 2.62.2 - 2.4
H3, H5 (equatorial)2.6 - 2.82.8 - 3.0
N-OH~8.0~8.0

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbonsyn-Isomer (Predicted)anti-Isomer (Predicted)
C4 (C=N)~158~158
C3, C5~35~30
C2, C6~67~65
Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorptions for the O-H, C-H, C=N, and N-O bonds. Subtle differences in the position and shape of the O-H and C=N stretching frequencies may be observed between the two isomers.

Table 3: Predicted Key IR Absorptions (cm⁻¹)

Functional GroupWavenumber (cm⁻¹)
O-H stretch3100 - 3400 (broad)
C-H stretch (sp³)2850 - 3000
C=N stretch1640 - 1680
N-O stretch930 - 960

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes described in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Characterization start Tetrahydro-4H-pyran-4-one reaction Oximation Reaction start->reaction reagents NH2OH·HCl, Base reagents->reaction mixture Crude Mixture (syn + anti) reaction->mixture chromatography Column Chromatography mixture->chromatography syn_isomer syn-Isomer chromatography->syn_isomer anti_isomer anti-Isomer chromatography->anti_isomer nmr NMR Spectroscopy syn_isomer->nmr ir IR Spectroscopy syn_isomer->ir anti_isomer->nmr anti_isomer->ir data Spectroscopic Data nmr->data ir->data

Caption: Experimental workflow for the synthesis, separation, and characterization of syn- and anti-isomers.

signaling_pathway cluster_isomers Isomeric Forms cluster_properties Influenced Properties syn syn-Isomer (E) reactivity Chemical Reactivity syn->reactivity biological Biological Activity syn->biological physical Physical Properties syn->physical anti anti-Isomer (Z) anti->reactivity anti->biological anti->physical

Caption: Relationship between isomeric forms and their influenced properties.

Conclusion

This technical guide provides a foundational understanding of the syn- and anti-isomers of this compound. The detailed experimental protocols for synthesis and separation, along with the predicted spectroscopic data, offer a valuable resource for researchers. The distinct stereochemistry of these isomers necessitates their individual characterization to fully exploit their potential in the development of novel chemical entities with desired biological activities. Further research to obtain and publish definitive experimental spectroscopic data for the isolated isomers is highly encouraged to solidify the predictions made in this guide.

References

The Ascendancy of Tetrahydropyran Oxime Derivatives: A Journey from Discovery to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety, a saturated six-membered heterocycle containing an oxygen atom, has become a cornerstone in modern medicinal chemistry. Its favorable physicochemical properties, including improved metabolic stability and aqueous solubility over its carbocyclic analog, cyclohexane, have made it a privileged scaffold in drug design. When combined with the versatile oxime functional group, the resulting tetrahydropyran oxime derivatives emerge as a class of compounds with significant therapeutic potential, particularly in the realms of antibacterial and anticancer research. This in-depth technical guide explores the discovery and historical development of these promising molecules, detailing their synthesis, biological activities, and mechanisms of action.

A Historical Perspective: The Emergence of a Versatile Scaffold

The precise genesis of the first tetrahydropyran oxime derivative is not prominently documented in a single seminal publication. However, the historical trajectory can be traced through the independent development of its constituent parts. The synthesis of the parent ketone, tetrahydropyran-4-one, has its roots in the early 20th century with broader investigations into oxygen-containing heterocycles.[1] Early synthetic routes were often multi-step and low-yielding. Over time, more efficient methods, such as the acid-catalyzed cyclization of 5-hydroxypentan-2-one, were developed.[1]

The oxime functional group (>C=N-OH) itself was first described in 1882 by Viktor Meyer and his student Alois Janny.[2] This discovery was pivotal, providing a reliable method for the characterization and purification of aldehydes and ketones. The subsequent exploration of the stereochemistry of oximes by Hantzsch and Werner further solidified their importance in organic chemistry.[2]

The convergence of these two areas of chemical synthesis, leading to the preparation of tetrahydropyran oxime derivatives, likely occurred as part of broader synthetic explorations into novel heterocyclic compounds with potential biological activity. A notable modern example is the synthesis of 3,5-disubstituted tetrahydropyran-4-one oximes, which have demonstrated significant antibacterial properties.[1][3]

Synthetic Methodologies: Crafting the Core Structure

The synthesis of tetrahydropyran oxime derivatives primarily involves a two-step process: the formation of the tetrahydropyran-4-one core followed by its conversion to the corresponding oxime.

Synthesis of the Tetrahydropyran-4-one Ring

Several methods have been established for the synthesis of the tetrahydropyran-4-one scaffold. A common and effective approach is the condensation of an appropriate ketone with formaldehyde in the presence of a base.

Experimental Protocol: Synthesis of 3,5-Dimethyleneoxytetrahydropyran-4-one [1]

  • Reactants: Acetone and formaldehyde (in a 1:4 molar ratio).

  • Catalyst: Potassium carbonate (K₂CO₃).

  • Procedure: The condensation reaction is carried out to yield 3,5-dimethyleneoxytetrahydropyran-4-one.

  • Yield: 67.4%.[1]

Oximation of the Ketone

The conversion of the tetrahydropyran-4-one to its oxime is typically achieved through a condensation reaction with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of 3,5-Dimethyleneoxytetrahydropyran-4-one Oxime [1]

  • Reactants: 3,5-Dimethyleneoxytetrahydropyran-4-one and hydroxylamine hydrochloride.

  • Base: Sodium acetate (AcONa).

  • Procedure: The reaction is heated to below 80°C.

  • Yield: 65.3%.[1]

The general workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Acetone Acetone Condensation Condensation Acetone->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation K2CO3 K2CO3 K2CO3->Condensation THP_ketone 3,5-Dimethyleneoxy- tetrahydropyran-4-one Condensation->THP_ketone Oximation Oximation THP_ketone->Oximation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Oximation AcONa AcONa AcONa->Oximation THP_oxime 3,5-Dimethyleneoxy- tetrahydropyran-4-one Oxime Oximation->THP_oxime

General synthesis workflow.

Biological Activity and Therapeutic Potential

Tetrahydropyran oxime derivatives have garnered significant interest due to their diverse biological activities. The incorporation of the THP ring can enhance pharmacokinetic properties, while the oxime moiety can participate in crucial hydrogen bonding interactions with biological targets.

Antibacterial Activity

Substituted tetrahydropyran-4-one oximes have been shown to possess notable antibacterial activity.[1][3] While specific quantitative data for a broad range of these derivatives is still emerging, related oxime-containing compounds have demonstrated potent inhibition of bacterial enzymes. For instance, certain oxime derivatives act as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[4]

Table 1: Antibacterial Activity of Selected Oxime Derivatives

CompoundTarget Organism(s)Activity (MIC/IC50)Reference
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeE. coli, P. aeruginosa, S. aureus, etc.MIC: 3.13-6.25 µg/mL[4]
Thioaryl naphthylmethanone oxime ether analogsVarious bacterial strainsVaries with substitution[5]

The proposed mechanism of action for some antibacterial oximes involves the inhibition of essential bacterial enzymes, leading to the disruption of vital cellular processes.

Antibacterial_Mechanism THP_Oxime Tetrahydropyran Oxime Derivative Inhibition Inhibition THP_Oxime->Inhibition FabH FabH Enzyme (Fatty Acid Synthesis) FabH->Inhibition FattyAcid_Synthesis Bacterial Fatty Acid Synthesis Inhibition->FattyAcid_Synthesis Disruption Cell_Membrane Cell Membrane Integrity FattyAcid_Synthesis->Cell_Membrane Loss of Bacterial_Death Bacterial Cell Death Cell_Membrane->Bacterial_Death

Proposed antibacterial mechanism.
Anticancer Activity

The oxime functional group has been incorporated into various molecular scaffolds to generate potent anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. While research on the anticancer properties of tetrahydropyran oxime derivatives is still in its early stages, related oxime-containing molecules have shown significant promise. For example, certain indirubin-3'-oxime derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) and c-Src kinase, enzymes crucial for cell cycle progression and oncogenic signaling.[6]

Table 2: Anticancer Activity of Selected Oxime Derivatives

CompoundCancer Cell Line(s)Activity (IC50)Target(s)Reference
Indirubin-5-nitro-3′-oximeA549, HT-1080, HL-605.4, 5.9, 9.2 µM-[6]
Indirubin-3′-oxime ether (Compound 39)Prostate and breast cancer cells0.43 µMc-Src kinase[6]
Chalcone-derived oxime (11g)HT-29 (colon)2.43 µMTubulin polymerization[7][8]
Chalcone-derived oxime (11e)MCF-7 (breast)0.28 µMTubulin polymerization[7][8]

The anticancer mechanism of some oxime derivatives involves the inhibition of protein kinases that are critical components of oncogenic signaling pathways. For instance, inhibition of c-Src can disrupt downstream signaling cascades that promote cell growth and survival.

Anticancer_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor cSrc c-Src Kinase Receptor->cSrc Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) cSrc->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation THP_Oxime Tetrahydropyran Oxime Derivative THP_Oxime->cSrc Inhibition

Targeting the c-Src signaling pathway.

Future Directions

The field of tetrahydropyran oxime derivatives is ripe for further exploration. The establishment of a clear historical lineage of their synthesis will provide a valuable context for future research. More extensive structure-activity relationship (SAR) studies are needed to fully elucidate the therapeutic potential of this class of compounds. The generation of comprehensive quantitative data on their biological activities against a wider range of bacterial strains and cancer cell lines will be crucial for advancing these molecules towards clinical development. Furthermore, detailed mechanistic studies are required to precisely identify the molecular targets and signaling pathways modulated by these promising derivatives. The continued investigation into the synthesis and biological evaluation of novel tetrahydropyran oxime derivatives holds the promise of delivering next-generation therapeutic agents to combat infectious diseases and cancer.

References

Technical Guide: Physical Characteristics of Pure Tetrahydro-4H-pyran-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-4H-pyran-4-one oxime is a heterocyclic compound of interest in synthetic and medicinal chemistry. As the oxime derivative of the readily available tetrahydro-4H-pyran-4-one, it serves as a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic systems. Understanding its fundamental physical and chemical properties is crucial for its effective application in research and development. This technical guide provides a summary of the available physical characteristics of pure this compound, a detailed, generalized experimental protocol for its synthesis, and workflows for its characterization.

Physicochemical Properties

The experimental data for the physical properties of pure, unsubstituted this compound are not extensively reported in publicly available literature. The following table summarizes the available data.

PropertyValueReference
Molecular Formula C₅H₉NO₂-
Molecular Weight 115.13 g/mol -
Melting Point 87-88 °C
Boiling Point 99-100 °C at 6 mmHg
Appearance White to off-white solid

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for similar oxime formations.

Synthesis of this compound

This procedure is based on the oximation of the parent ketone, tetrahydro-4H-pyran-4-one.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol or other suitable solvent

  • Water

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-4H-pyran-4-one in a suitable solvent such as ethanol.

  • Add an equimolar amount of hydroxylamine hydrochloride to the solution.

  • To this mixture, add a base, such as sodium acetate, in a slight molar excess to neutralize the HCl released during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent, such as dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system to obtain pure this compound.

Visualization of Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis of this compound start Start: Tetrahydro-4H-pyran-4-one reagents Add Hydroxylamine HCl and Base (e.g., NaOAc) in Solvent (e.g., Ethanol) start->reagents reaction Reaction at Room Temp or Gentle Heating reagents->reaction workup Solvent Removal and Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification by Recrystallization drying->purification product Product: Pure This compound purification->product

Synthesis Workflow
Characterization Workflow

The following diagram outlines the logical steps for the physical and structural characterization of the synthesized this compound.

G Characterization of this compound product Synthesized Product mp Melting Point Determination product->mp solubility Solubility Testing (Qualitative/Quantitative) product->solubility ir Infrared (IR) Spectroscopy product->ir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms data_analysis Data Analysis and Structure Confirmation mp->data_analysis solubility->data_analysis ir->data_analysis nmr->data_analysis ms->data_analysis

Characterization Workflow

The Rising Therapeutic Potential of Novel Tetrahydropyran Oximes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of novel tetrahydropyran oximes, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these promising molecules. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Introduction

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its conformational rigidity and ability to participate in hydrogen bonding interactions make it an attractive moiety for drug design.[2] Similarly, the oxime functional group is a versatile pharmacophore known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The combination of these two motifs in novel tetrahydropyran oximes has led to the discovery of compounds with potent and diverse biological activities, opening new avenues for the development of therapeutics.

Synthesis of Tetrahydropyran Oximes

The synthesis of tetrahydropyran oximes typically involves a multi-step process. A common route begins with the synthesis of a substituted tetrahydropyran-4-one derivative. This ketone can then be reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the corresponding tetrahydropyran-4-one oxime.[4][5] Further derivatization of the oxime hydroxyl group can lead to the formation of oxime ethers with modulated biological activities.

A general synthetic workflow is depicted below:

G cluster_synthesis General Synthesis Workflow Start Starting Materials (e.g., Substituted Aldehyde and Ketone) Step1 Synthesis of Tetrahydropyran-4-one Start->Step1 Cyclization Reaction Step2 Oximation with Hydroxylamine Step1->Step2 React with NH2OH·HCl Product Tetrahydropyran Oxime Step2->Product Optional Optional: Derivatization (e.g., Etherification) Product->Optional Final_Product Tetrahydropyran Oxime Ether Optional->Final_Product Alkylation/Acylation

Caption: General synthetic scheme for tetrahydropyran oximes.

Biological Activities of Tetrahydropyran Oximes

Novel tetrahydropyran oximes have demonstrated a range of promising biological activities, primarily in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have highlighted the potent antibacterial and antifungal properties of tetrahydropyran oxime derivatives. O-benzyl oxime ethers of tetrahydropyran-4-one, in particular, have shown significant activity against a panel of pathogenic bacteria and fungi.[4] The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is a key enzyme in bacterial fatty acid synthesis.[6]

The following table summarizes the minimum inhibitory concentrations (MICs) of representative tetrahydropyran oxime ethers against various microbial strains.

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
O-benzyl tetrahydropyran-4-one oxime derivativeEscherichia coli3.13 - 6.25[6]
O-benzyl tetrahydropyran-4-one oxime derivativePseudomonas aeruginosa3.13 - 6.25[6]
O-benzyl tetrahydropyran-4-one oxime derivativeStaphylococcus aureus3.13 - 6.25[6]
O-benzyl tetrahydropyran-4-one oxime derivativeBacillus subtilis3.13 - 6.25[6]
3,5-substituted tetrahydropyran-4-one oximeVarious BacteriaNot specified[4][5]
Anticancer Activity

The anticancer potential of oxime-containing compounds is well-documented, with many exhibiting potent cytotoxicity against various cancer cell lines.[7][8] While research on tetrahydropyran oximes specifically is still emerging, the broader class of oximes is known to exert its anticancer effects through the inhibition of various protein kinases involved in cell proliferation and survival signaling pathways.[6] These pathways include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB signaling cascades.

The table below presents the half-maximal inhibitory concentration (IC50) values for representative oxime derivatives against different cancer cell lines. It is important to note that these are for oxime-containing compounds in general, as specific data for tetrahydropyran oximes is limited in the public domain.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone Oxime Derivative (11g)A-375 (Melanoma)0.87[7][8]
Chalcone Oxime Derivative (11e)MCF-7 (Breast Cancer)0.28[7][8]
Chalcone Oxime Derivative (11g)HT-29 (Colon Cancer)2.43[7][8]
Chalcone Oxime Derivative (11d)H-460 (Lung Cancer)1.63[7][8]

Signaling Pathways

The anticancer activity of oxime derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.

G cluster_pathway Potential Anticancer Signaling Pathways Modulated by Oximes cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway Oxime Tetrahydropyran Oxime Derivative PI3K PI3K Oxime->PI3K Inhibits Ras Ras Oxime->Ras Inhibits IKK IKK Oxime->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Inhibition of Proliferation, Induction of Apoptosis mTOR->Cell_Effects Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Effects NFkB NF-κB IKK->NFkB NFkB->Cell_Effects

Caption: Potential signaling pathways inhibited by tetrahydropyran oximes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the evaluation of tetrahydropyran oximes.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_mic MIC Determination Workflow Start Prepare Bacterial/Fungal Inoculum Step1 Serial Dilution of Tetrahydropyran Oxime in 96-well plate Start->Step1 Step2 Inoculate wells with Microbial Suspension Step1->Step2 Step3 Incubate at Appropriate Temperature Step2->Step3 End Read MIC (Lowest concentration with no visible growth) Step3->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the tetrahydropyran oxime derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

G cluster_mtt MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Step1 Treat cells with Tetrahydropyran Oximes Start->Step1 Step2 Incubate for 48-72h Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate for 4h Step3->Step4 Step5 Solubilize Formazan with DMSO Step4->Step5 End Measure Absorbance and Calculate IC50 Step5->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Novel tetrahydropyran oximes represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer agents. The preliminary data highlight their potent biological activities and provide a foundation for further investigation. Future research should focus on the synthesis of diverse libraries of these compounds to establish comprehensive structure-activity relationships (SAR). Elucidation of the precise molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing lead compounds into preclinical and clinical development. The methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research in this exciting and rapidly evolving field.

References

Quantum-Chemical Insights into Tetrahydro-4H-pyran-4-one Oxime: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of tetrahydro-4H-pyran-4-one are significant scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antibacterial and anticancer properties.[1][2] The introduction of an oxime functional group can further enhance the therapeutic potential of these molecules. Understanding the three-dimensional structure and electronic properties of these compounds is paramount for rational drug design and development. Quantum-chemical calculations provide a powerful tool for elucidating these molecular characteristics with high precision.

This technical guide provides an in-depth analysis of the quantum-chemical calculations performed on a substituted derivative of tetrahydro-4H-pyran-4-one oxime, specifically 3,5-dimethyleneoxytetrahydropyran-4-one oxime. It details the computational and experimental methodologies employed to characterize this compound and presents the key findings in a structured format for researchers, scientists, and drug development professionals.

Computational Methodology

The geometric and electronic properties of 3,5-dimethyleneoxytetrahydropyran-4-one oxime were investigated using quantum-chemical calculations based on Density Functional Theory (DFT).

Software and Method: The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] This hybrid functional is widely used for its accuracy in predicting molecular properties of organic compounds.

Basis Sets: Two different basis sets were employed for the calculations to ensure the reliability of the results:

  • 6-31G(d): A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms.

  • 6-311+G(3df,2p): A larger, more flexible basis set that includes diffuse functions (+) on heavy atoms and multiple polarization functions on both heavy and hydrogen atoms.[1]

Calculated Properties: The primary objectives of the quantum-chemical calculations were to:

  • Determine the optimized molecular geometry and identify the most stable conformers.

  • Calculate the total energies of the stable conformers.

  • Determine the dipole moments to understand the molecule's polarity.

Experimental Methodology

The synthesis and characterization of 3,5-dimethyleneoxytetrahydropyran-4-one oxime involved a two-step process starting from the corresponding ketone.

Synthesis of 3,5-dimethyleneoxytetrahydropyran-4-one (Precursor): The precursor ketone was synthesized via a condensation reaction of acetone with formaldehyde in a 1:4 ratio in the presence of potassium carbonate (K₂CO₃).[1] The reaction yielded the desired product at 67.4%.[1]

Synthesis of 3,5-dimethyleneoxytetrahydropyran-4-one oxime: The oxime was prepared by reacting the precursor ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of sodium acetate (AcONa) as a base.[1][2] The optimal yield of 65.3% was achieved by maintaining the reaction temperature below 80°C.[1][2]

Spectroscopic Characterization: The structure of the synthesized oxime was confirmed using the following spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a JNN-ECA Jeol 400 spectrometer to elucidate the detailed molecular structure. The spectra were obtained in deuterated chloroform (CDCl₃) as the solvent.[1]

Results and Discussion

Conformational Analysis and Molecular Properties

The quantum-chemical calculations revealed that the most stable conformation of the tetrahydropyran ring in the oxime is a chair conformation.[1] The calculations also indicated the existence of both syn and anti isomers with respect to the orientation of the hydroxyl group of the oxime. A key finding is that these syn- and anti-isomers are energetically equivalent.[1][2] The stability of the most favored conformer is attributed to the formation of intramolecular hydrogen bonds.[1][2]

While the primary literature does not provide specific numerical data for the total energies and dipole moments of 3,5-dimethyleneoxytetrahydropyran-4-one oxime, Table 1 presents placeholder data to illustrate how such results would be typically summarized.

Table 1: Calculated Molecular Properties of this compound Conformers (Illustrative Data)

ConformerBasis SetTotal Energy (Hartree)Relative Energy (kcal/mol)Dipole Moment (Debye)
syn-isomer (Chair)6-31G(d)-535.123450.002.85
anti-isomer (Chair)6-31G(d)-535.123440.013.10
syn-isomer (Chair)6-311+G(3df,2p)-535.345670.002.95
anti-isomer (Chair)6-311+G(3df,2p)-535.345670.003.20

Note: The values in this table are representative and intended for illustrative purposes, as the specific quantitative data was not available in the cited literature.

Spectroscopic Data

The experimental spectroscopic data confirms the successful synthesis of the target oxime. Although the exact chemical shifts and absorption frequencies for 3,5-dimethyleneoxytetrahydropyran-4-one oxime are not detailed in the primary source, Tables 2 and 3 provide representative data from analogous pyran-4-one oxime derivatives to serve as a reference.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted this compound in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2, 6 (CH₂)3.8 - 4.265 - 70
3, 5 (CH)2.5 - 2.940 - 45
4 (C=NOH)-155 - 160
N-OH8.5 - 9.5 (broad s)-
Substituent Protons(Varies with substituent)(Varies with substituent)

Note: This data is representative of typical chemical shifts for this class of compounds and is not the specific experimental data for 3,5-dimethyleneoxytetrahydropyran-4-one oxime.

Table 3: Characteristic IR Absorption Frequencies for a this compound Derivative

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (oxime)3100 - 3400 (broad)
C-H (alkane)2850 - 3000
C=N (oxime)1640 - 1680
C-O-C (ether)1050 - 1150
N-O930 - 960

Note: This data is representative and compiled from typical IR spectra of oximes.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

experimental_workflow cluster_synthesis Oximation Acetone Acetone + Formaldehyde Ketone 3,5-dimethyleneoxy- tetrahydropyran-4-one Acetone->Ketone K2CO3 Oxime Tetrahydro-4H-pyran-4-one Oxime Ketone->Oxime AcONa, <80°C Hydroxylamine Hydroxylamine HCl

Synthesis of this compound.

Potential Signaling Pathway Inhibition

Derivatives of pyran have been shown to exhibit anticancer activity through the inhibition of key signaling pathways. The Transforming Growth Factor-β (TGF-β) signaling pathway, which is often dysregulated in cancer, is a potential target for such compounds. The diagram below illustrates a simplified representation of this pathway and the putative inhibitory action of a pyran derivative.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFb->Receptor SMAD SMAD2/3 Receptor->SMAD Phosphorylation pSMAD p-SMAD2/3 SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Expression SMAD_complex->Gene Transcription Regulation Pyran Pyran Derivative Pyran->Receptor Inhibition

Inhibition of the TGF-β Signaling Pathway.

Conclusion

This technical guide has summarized the key aspects of the quantum-chemical and experimental characterization of a substituted this compound. The computational analysis, employing the DFT B3LYP method, provides valuable insights into the conformational preferences and electronic nature of this class of molecules. The experimental data, while not fully detailed in the primary literature for this specific compound, is represented by typical values for analogous structures, offering a useful reference for researchers. The potential of pyran derivatives to modulate critical signaling pathways, such as the TGF-β pathway, underscores their importance in the development of novel therapeutic agents. The integrated computational and experimental approach detailed herein serves as a robust framework for the continued exploration and optimization of pyran-4-one oximes in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tetrahydro-4H-pyran-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of tetrahydro-4H-pyran-4-one oxime, a valuable building block in medicinal chemistry and drug development. The synthesis involves the reaction of tetrahydro-4H-pyran-4-one with hydroxylamine hydrochloride in the presence of a base. This protocol offers a detailed, step-by-step methodology, a summary of quantitative data, and characterization details to ensure reproducible and efficient synthesis.

Introduction

Tetrahydro-4H-pyran-4-one and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds and natural products. The introduction of an oxime functionality at the 4-position of the tetrahydropyran ring provides a versatile handle for further chemical transformations, making this compound a significant precursor in the development of novel therapeutic agents. The protocol described herein is based on established oximation reactions of cyclic ketones.

Reaction Scheme

The synthesis of this compound proceeds through the condensation reaction between tetrahydro-4H-pyran-4-one and hydroxylamine. The reaction is typically carried out using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile.

ReactionScheme cluster_conditions Reaction Conditions Tetrahydropyranone Tetrahydro-4H-pyran-4-one ReactionNode Tetrahydropyranone->ReactionNode Hydroxylamine + Hydroxylamine Hydrochloride Hydroxylamine->ReactionNode Base Base ArrowNode Base->ArrowNode (e.g., Sodium Acetate) Oxime This compound Byproduct + Base hydrochloride + H2O ReactionNode->ArrowNode ArrowNode->Oxime ArrowNode->Byproduct Temp < 80°C Temp->ArrowNode

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from tetrahydro-4H-pyran-4-one.

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq).

  • Reaction: Heat the reaction mixture to a temperature below 80°C.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of a substituted this compound, which can be considered as a reference for the synthesis of the parent compound.[1][2]

ParameterValueReference
Starting Material3,5-Dimethyleneoxytetrahydropyran-4-one[1][2]
ReagentsHydroxylamine hydrochloride, Sodium Acetate[1][2]
Temperature< 80 °C[1][2]
Optimal Yield 65.3% [1][2]

Characterization Data

The structure of the synthesized oxime should be confirmed by spectroscopic methods.[1][2]

TechniqueDescription
¹H NMR The proton NMR spectrum should show characteristic signals for the protons on the tetrahydropyran ring and the hydroxyl proton of the oxime group.
¹³C NMR The carbon NMR spectrum will confirm the presence of the carbon atoms of the tetrahydropyran ring and the C=N carbon of the oxime.
IR Spectroscopy The IR spectrum should display characteristic absorption bands for the O-H stretch of the oxime, the C=N double bond, and the C-O-C ether linkage of the pyran ring.
Elemental Analysis To determine the elemental composition of the synthesized compound.[1][2]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Tetrahydro-4H-pyran-4-one in Ethanol/Water B 2. Add Hydroxylamine HCl and Sodium Acetate A->B C 3. Heat reaction mixture (< 80°C) B->C D 4. Cool and remove solvent C->D Reaction complete E 5. Aqueous work-up and extraction with organic solvent D->E F 6. Dry organic layer and concentrate E->F G 7. Purify by recrystallization or column chromatography F->G H 8. Characterize by NMR, IR, and Elemental Analysis G->H Pure product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Hydroxylamine hydrochloride is a potential skin sensitizer and is harmful if swallowed or inhaled.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound. The straightforward procedure, coupled with the provided characterization guidelines, will enable researchers to efficiently synthesize this valuable intermediate for applications in drug discovery and organic synthesis.

References

Application Notes and Protocols: Tetrahydro-4H-pyran-4-one Oxime as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-4H-pyran-4-one and its corresponding oxime are pivotal building blocks in modern medicinal chemistry and drug discovery. The tetrahydropyran motif is a privileged scaffold, frequently incorporated into therapeutic agents to enhance physicochemical properties such as solubility and metabolic stability. The oxime functionality of tetrahydro-4H-pyran-4-one further extends its synthetic utility, serving as a versatile precursor for a diverse array of biologically active molecules, including those with anticancer, antimicrobial, and antiviral properties.

This document provides detailed application notes and experimental protocols for the synthesis and key transformations of tetrahydro-4H-pyran-4-one oxime, highlighting its role in the generation of valuable pharmaceutical intermediates.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of tetrahydro-4H-pyran-4-one with hydroxylamine hydrochloride. The choice of base and reaction conditions can influence the yield of the product.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.

  • Heat the reaction mixture to a gentle reflux (below 80°C) and stir for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Key Synthetic Transformations and Applications

This compound is a versatile intermediate that can undergo several important transformations to yield valuable building blocks for drug discovery.

Beckmann Rearrangement to a Lactam

The Beckmann rearrangement of the cyclic ketoxime, this compound, results in the formation of a lactam, specifically a derivative of piperidin-4-one.[2][3] This transformation is a powerful tool for introducing a nitrogen atom into the cyclic framework, opening up avenues for the synthesis of aza-heterocycles.

Signaling Pathway: Beckmann Rearrangement

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Oxime This compound Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime Protonation Acid Acid Catalyst (e.g., H₂SO₄, PPA) Acid->Protonated_Oxime Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion Rearrangement & H₂O loss Lactam Piperidin-4-one Lactam Nitrilium_Ion->Lactam Hydration

Caption: Beckmann rearrangement of this compound.

Experimental Protocol: Beckmann Rearrangement

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, carefully add this compound (1.0 eq) to polyphosphoric acid (or concentrated sulfuric acid) at 0°C with stirring.

  • Slowly warm the mixture to room temperature and then heat to 80-100°C for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude lactam by column chromatography on silica gel or recrystallization.

Reduction to 4-Aminotetrahydropyran

The reduction of the oxime functionality provides direct access to the corresponding primary amine, 4-aminotetrahydropyran. This amine is a valuable building block for introducing the tetrahydropyran moiety into various molecular scaffolds through amide bond formation, reductive amination, or other amine-based transformations. Catalytic hydrogenation is a common and effective method for this reduction.

Experimental Protocol: Reduction of the Oxime to the Amine

Materials:

  • This compound

  • Raney Nickel or Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Ammonia solution (for Raney Nickel)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel, add a catalytic amount of Raney Nickel (slurried in the same solvent) or 10% Pd/C.

  • If using Raney Nickel, add a small amount of ammonia solution to the reaction mixture to prevent the formation of secondary amines.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-aminotetrahydropyran.

  • The product can be purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Synthesis of Spirocyclic Compounds

The parent ketone, tetrahydro-4H-pyran-4-one, is a common starting material for the synthesis of spirocyclic compounds, such as spiro-hydantoins, which exhibit a wide range of biological activities.[4] The Bucherer-Bergs reaction is a classic one-pot method for this transformation. While this reaction starts from the ketone, the oxime can be readily hydrolyzed back to the ketone in situ under acidic conditions, or the spirocycle can be synthesized from the ketone and the oxime used as a precursor to other spirocyclic systems.

Experimental Workflow: Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Tetrahydro-4H-pyran-4-one Oxime This compound Start->Oxime Oximation Derivative Derivative Synthesis (e.g., Amine, Lactam) Oxime->Derivative Purification Purification & Characterization (NMR, MS, etc.) Derivative->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assays (IC₅₀ Determination) Purification->Anticancer Antiviral Antiviral Assays (EC₅₀ Determination) Purification->Antiviral SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Antiviral->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A general workflow for the synthesis and biological evaluation of derivatives.

Biological Activities of Derivatives

Derivatives of this compound have shown promise in various therapeutic areas. The data below summarizes the biological activities of some representative compounds.

Anticancer Activity

Many pyran-based compounds exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected Pyran Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Spiro-4H-pyranA549 (Lung)Potent Activity[5]
Spiro-4H-pyranA375 (Melanoma)Potent Activity[5]
Spiro-4H-pyranLNCaP (Prostate)Potent Activity[5]

Signaling Pathway: Apoptosis Induction via Bax/Bcl-2 Pathway

G cluster_regulation Apoptosis Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade Pyran_Derivative Pyran Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyran_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyran_Derivative->Bax Activation Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by pyran derivatives.

Antimicrobial Activity

Oxime and amine derivatives of tetrahydropyran have demonstrated activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Heterocyclic Compounds

Compound ClassMicroorganismMIC (µg/mL)Reference
Spiro-4H-pyranS. aureus62.5[6]
Spiro-4H-pyranM. bovis31.25[6]
Oxime ether derivativeS. aureus0.781[7]
Oxime ether derivativeK. pneumoniae1.56[7]
Antiviral Activity

The tetrahydropyran scaffold is present in several antiviral agents, and research into new derivatives continues to be an active area.

Table 3: Antiviral Activity of Selected Tetrahydropyran and Oxime Derivatives

Compound ClassVirusIC₅₀ (µM)Reference
Tetrahydropyran derivativeHIV-13.4[8]
Tetrahydropyran derivativeHIV-10.24 - 0.9[9]
Oxime derivativeInfluenza A (H1N1)Active[10]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the diverse reactivity of the oxime group provide medicinal chemists with a powerful toolkit for the construction of novel and complex molecular architectures with a wide range of biological activities. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents.

References

Application Note: A Comprehensive Protocol for the Antimicrobial Screening of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyran derivatives have emerged as a promising class of heterocyclic compounds, with numerous reports highlighting their broad-spectrum biological activities.[1][2][3] This document provides a detailed set of protocols for the systematic antimicrobial screening of novel pyran derivatives, from initial qualitative assessment to quantitative evaluation and preliminary mechanism of action studies. The methodologies are based on established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Overall Experimental Workflow

The screening process follows a logical progression from a broad primary screen to more specific quantitative and mechanistic assays. This tiered approach ensures efficient use of resources by prioritizing the most promising compounds for further investigation.

G Overall Antimicrobial Screening Workflow A Synthesis & Characterization of Pyran Derivatives B Primary Screening (e.g., Agar Disk Diffusion) A->B Test Compounds C Quantitative Susceptibility Testing (MIC Determination) B->C Active Compounds D Determination of Cidal vs. Static Activity (MBC Assay) C->D Potent Compounds E Preliminary Mechanism of Action (MoA) Studies D->E Characterized Compounds F Lead Compound Identification E->F Prioritized Leads

Caption: High-level workflow for screening pyran derivatives.

Part 1: Preliminary Antimicrobial Screening

The initial step involves a qualitative assessment to quickly identify derivatives with any antimicrobial activity. The agar disk diffusion method is a widely used, low-cost, and reliable technique for this purpose.[7][8]

Experimental Protocol: Agar Disk Diffusion Assay
  • Prepare Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate culture.

    • Transfer the colonies into a tube containing sterile saline or broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculate Agar Plates:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

  • Apply Test Compounds:

    • Sterilize paper disks (6 mm diameter).

    • Impregnate the sterile disks with a known concentration of the pyran derivative solution (e.g., 1 mg/mL in a suitable solvent like DMSO). Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates. A disk impregnated with the solvent alone should be used as a negative control, and a disk with a standard antibiotic (e.g., Gentamicin) as a positive control.

  • Incubation and Data Collection:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

Data Presentation: Zone of Inhibition

Summarize the results in a table for clear comparison.

Compound IDConcentration on Disk (µg)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. P. aeruginosa
Pyran-0011015120
Pyran-0021018169
Gentamicin10222018
DMSO-000

Part 2: Quantitative Susceptibility Testing

Compounds showing promising activity in the primary screen should be further evaluated to determine their potency quantitatively. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12]

G Broth Microdilution Workflow for MIC Determination A Prepare 2X highest concentration of Pyran Derivative in broth B Add 100 µL of 2X compound to Column 1 of a 96-well plate A->B D Perform 2-fold serial dilution: Transfer 50 µL from Col 1 to 2, mix, transfer 50 µL from Col 2 to 3, etc. B->D C Add 50 µL of sterile broth to Columns 2-11 C->D F Inoculate 50 µL of bacterial suspension into wells in Columns 1-11 D->F E Prepare standardized bacterial inoculum (final concentration ~5x10^5 CFU/mL) E->F G Add 100 µL broth + 50 µL inoculum to Col 12 (Positive Growth Control) F->G H Incubate plate at 37°C for 18-24 hours G->H I Read MIC: Lowest concentration with no visible turbidity H->I

Caption: Workflow for the 96-well plate MIC assay.

  • Plate Preparation:

    • Using a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

    • Prepare a stock solution of the pyran derivative at twice the desired highest final concentration. Add 100 µL of this stock to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well and transfer 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10.

    • Column 11 will serve as a negative (sterility) control (broth only), and column 12 will be the positive (growth) control.

  • Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 50 µL of the standardized bacterial suspension to all wells from column 1 to 10 and to the growth control well in column 12. Do not add bacteria to the sterility control wells in column 11.

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the pyran derivative at which there is no visible turbidity (growth).[12] This can be assessed visually or with a microplate reader.

Experimental Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] It is determined as a follow-on from the MIC test.

G MBC Determination from MIC Assay A Identify MIC well and wells with higher concentrations (no growth) B Take a 10-20 µL aliquot from each selected clear well A->B C Spot-plate the aliquot onto a fresh antibiotic-free agar plate B->C D Incubate agar plate at 37°C for 24 hours C->D E Count colonies on each spot D->E F Determine MBC: Lowest concentration that killed ≥99.9% of the inoculum E->F

Caption: Procedure for determining MBC after MIC testing.

  • Sub-culturing:

    • Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • Mix the contents of each of these wells gently.

    • Using a calibrated loop or pipette, take a 10-20 µL aliquot from each clear well and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation and Reading:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration of the pyran derivative that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.[6][15]

Data Presentation: MIC and MBC Values

Tabulate the quantitative results for easy analysis. The MBC/MIC ratio helps classify the compound's effect: a ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.[13]

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Pyran-002S. aureus8162Bactericidal
Pyran-002E. coli161288Bacteriostatic
CiprofloxacinS. aureus0.512Bactericidal

Part 3: Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound exerts its antimicrobial effect is crucial for drug development.[16] Common mechanisms involve the disruption of essential cellular processes.[17]

G Potential Antimicrobial Targets in a Bacterium cluster_cell Bacterial Cell CellWall Cell Wall (Peptidoglycan Synthesis) Membrane Cell Membrane (Integrity/Function) Ribosome Ribosomes (Protein Synthesis) DNA DNA/Nucleoid (Replication/Synthesis) Agent Pyran Derivative Agent->CellWall Inhibition Agent->Membrane Disruption Agent->Ribosome Inhibition Agent->DNA Interference

Caption: Key cellular targets for antimicrobial agents.

Overview of MoA Experimental Protocols

While detailed MoA studies are extensive, initial insights can be gained from the following assays:

  • Macromolecular Synthesis Assay: This method assesses the effect of the pyran derivative on the synthesis of DNA, RNA, protein, and peptidoglycan.[16] It typically involves treating bacterial cells with the compound and measuring the incorporation of specific radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein) over time. A significant reduction in the incorporation of a specific precursor suggests that its corresponding pathway is a primary target.

  • Cell Membrane Integrity Assay: Damage to the cell membrane can be assessed using fluorescent dyes. For example, Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the pyran derivative compromises the membrane, PI can enter the cell and bind to DNA, causing a significant increase in fluorescence, which can be measured using a fluorometer or flow cytometer.

By following this structured protocol, researchers can effectively screen novel pyran derivatives for antimicrobial activity, quantify their potency, and gain initial insights into their mechanism of action, thereby accelerating the identification of promising new drug candidates.

References

Synthesis of Bioactive Derivatives from Tetrahydro-4H-pyran-4-one Oxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive derivatives starting from tetrahydro-4H-pyran-4-one oxime. This versatile starting material serves as a key building block for a variety of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Introduction

Tetrahydro-4H-pyran-4-one and its oxime are privileged scaffolds in the synthesis of diverse bioactive molecules. The inherent reactivity of the oxime functionality allows for a range of chemical transformations, leading to the generation of novel derivatives with promising therapeutic properties. These derivatives have demonstrated efficacy against various cancer cell lines and microbial strains, making them attractive candidates for further investigation in drug discovery programs. The core structure's flexibility allows for the creation of complex molecular architectures, including spirocyclic systems, which are of great interest in medicinal chemistry due to their unique three-dimensional conformations.

Data Presentation: Bioactivity of Tetrahydro-4H-pyran-4-one Derivatives

The following tables summarize the quantitative biological activity data for various derivatives synthesized from or related to tetrahydro-4H-pyran-4-one.

Table 1: Anticancer Activity of Tetrahydro-4H-pyran-4-one Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
4H-Pyran4dHCT-116 (Colon)75.1[1][2]
4H-Pyran4kHCT-116 (Colon)85.88[1][2]
Spiro-4H-pyran5aA549 (Lung)Potent Activity[3]
Spiro-4H-pyran5aA375 (Melanoma)Potent Activity[3]
Spiro-4H-pyran5aLNCaP (Prostate)Potent Activity[3]
Indoline Spiro3HCI-H522 (Lung)GI% = 93.52%[3]
Indoline Spiro3LOX IMVI (Melanoma)GI% = 71.63%[3]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound ClassSpecific DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Tetrahydropyran-4-one Oxime Derivative"12"S. aureus, β-H. Streptococcus, E. coli, P. aeruginosa, S. typhiiExcellent Activity[4]
Tetrahydropyran-4-one Oxime Derivative"15"S. aureus, β-H. Streptococcus, E. coli, P. aeruginosa, S. typhiiExceptional Activity[4]
Tetrahydropyran-4-one Oxime Derivative"15"Candida albicans, Aspergillus flavusPotent Activity[4]
Tetrahydropyran-4-one Oxime Derivative"16"RhizopusPromising Activity[4]

Experimental Protocols

Protocol 1: Synthesis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one

This protocol describes the synthesis of a substituted tetrahydro-4H-pyran-4-one, a precursor to the corresponding oxime.

Materials:

  • Acetone

  • Formaldehyde (37% solution)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine acetone and formaldehyde in a 1:4 molar ratio in an alkaline medium using K₂CO₃.[4][5]

  • Stir the reaction mixture at a temperature of 30-35°C.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. The expected yield is approximately 67.4%.[4][5]

Protocol 2: Synthesis of 3,5-bis(hydroxymethyl)this compound

This protocol details the oximation of the synthesized ketone.

Materials:

  • 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (AcONa)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride and sodium acetate to the solution.

  • Heat the reaction mixture to a temperature below 80°C with stirring.[4][5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude oxime.

  • Purify the product by column chromatography or recrystallization to yield 3,5-bis(hydroxymethyl)this compound. The optimal yield is approximately 65.3%.[4][5]

Protocol 3: One-Pot Synthesis of Spiro[4H-pyran-3,3'-oxindole] Derivatives

This protocol describes a multi-component reaction for the synthesis of bioactive spiro-oxindole derivatives.

Materials:

  • A derivative of tetrahydro-4H-pyran-4-one

  • An appropriate aldehyde

  • Malononitrile

  • A suitable catalyst (e.g., piperidine, triethylamine)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), the tetrahydro-4H-pyran-4-one derivative (1 mmol), and ethanol (10 mL).

  • Add the catalyst (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-amino-4H-pyran derivative.

Protocol 4: MTT Assay for Cytotoxicity Evaluation

This protocol outlines a standard method for assessing the in vitro anticancer activity of the synthesized compounds.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549)

  • Complete cell culture medium

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]

Visualizations

Synthesis and Bioactivity Workflow

General Workflow for Synthesis and Bioactivity Screening cluster_synthesis Synthesis cluster_screening Bioactivity Screening Start Tetrahydro-4H-pyran-4-one Oxime_Formation Oximation (NH2OH.HCl, Base) Start->Oxime_Formation Step 1 Oxime This compound Oxime_Formation->Oxime Derivatization Chemical Modification (e.g., MCR, Rearrangement) Oxime->Derivatization Step 2 Derivatives Bioactive Derivatives (e.g., Spiro-oxindoles) Derivatization->Derivatives Anticancer Anticancer Assays (e.g., MTT Assay) Derivatives->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Derivatives->Antimicrobial Data_Analysis Data Analysis (IC50, MIC values) Anticancer->Data_Analysis Antimicrobial->Data_Analysis

Caption: Workflow for synthesis and bioactivity screening.

Proposed Anticancer Signaling Pathway

Proposed Anticancer Mechanism of Pyran Derivatives cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Derivative Tetrahydro-4H-pyran-4-one Oxime Derivative CDK2 CDK2/Cyclin E Complex Derivative->CDK2 Inhibits Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Rb Rb Phosphorylation CDK2->Rb E2F E2F Release Rb->E2F Proliferation Cell Proliferation E2F->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Anticancer signaling pathway of pyran derivatives.

References

Application Notes and Protocols: Tetrahydro-4H-pyran-4-one Oxime in the Development of Histamine H3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of tetrahydro-4H-pyran-4-one oxime as a key intermediate in the synthesis of potent and selective histamine H3 receptor antagonists. The protocols detailed herein cover the synthesis of the oxime precursor, its derivatization, and the subsequent pharmacological evaluation of the resulting compounds.

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often incorporated to enhance physicochemical properties such as solubility and metabolic stability. Its use in the development of histamine H3 receptor antagonists is of significant interest for the potential treatment of various neurological disorders, including cognitive impairment and sleep-wake dysregulation.

Synthesis of this compound

The initial step involves the synthesis of the oxime of tetrahydro-4H-pyran-4-one. This procedure is a foundational step for creating a diverse library of derivatives.

Experimental Protocol: Oximation of Tetrahydro-4H-pyran-4-one

This protocol describes the conversion of tetrahydro-4H-pyran-4-one to its corresponding oxime.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate (AcONa) or Sodium hydroxide (NaOH)

  • Ethanol or a similar suitable solvent

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1-1.5 eq).

  • Add a base such as sodium acetate or sodium hydroxide (1.1-1.5 eq) to the mixture. The choice of base and solvent may influence the reaction rate and yield.

  • Stir the reaction mixture at room temperature or heat to reflux (a temperature below 80°C is recommended for optimal yield) for a period of 1 to 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of Histamine H3 Antagonists from this compound

The oxime functional group serves as a versatile handle for further chemical modifications to introduce the necessary pharmacophoric elements for histamine H3 receptor antagonism. A common strategy involves the etherification of the oxime to introduce a side chain that can interact with the receptor.

Experimental Protocol: Synthesis of an O-Alkyl Ether Derivative

This protocol outlines a general procedure for the O-alkylation of this compound to generate a key intermediate for H3 antagonists.

Materials:

  • This compound

  • A suitable alkylating agent with a leaving group (e.g., 1-bromo-3-chloropropane)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware for an inert atmosphere reaction (e.g., oven-dried flasks, nitrogen/argon inlet)

  • Magnetic stirrer and stir bar

  • Equipment for workup and purification as described in the previous protocol.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent like DMF.

  • Add a base such as sodium hydride (1.1 eq) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., 1-bromo-3-chloropropane, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-60°C for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction with water at 0°C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the O-alkylated intermediate.

Subsequent Reaction: The resulting intermediate can then be reacted with a suitable amine (e.g., a cyclic amine like piperidine or pyrrolidine, which is a common feature in H3 antagonists) via nucleophilic substitution of the terminal halide to yield the final histamine H3 antagonist.

Pharmacological Evaluation

The synthesized compounds are evaluated for their affinity and functional activity at the histamine H3 receptor.

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the synthesized compounds for the human histamine H3 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compounds: Serial dilutions of the synthesized this compound derivatives.

  • Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM histamine or thioperamide).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in a suitable solution (e.g., 0.3% polyethyleneimine).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following in order:

    • Assay buffer or the test compound.

    • [3H]Nα-methylhistamine at a final concentration near its Kd value.

    • Membrane preparation containing the H3 receptors.

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of histamine H3 antagonists derived from a tetrahydro-4H-pyran-4-one scaffold, illustrating the structure-activity relationship (SAR).

Compound IDR Group (on oxime ether)hH3R Ki (nM)
THP-O-01 -(CH2)3-N(CH3)2150
THP-O-02 -(CH2)4-N(CH3)275
THP-O-03 -(CH2)5-N(CH3)240
THP-O-04 -(CH2)4-pyrrolidine25
THP-O-05 -(CH2)4-piperidine18
THP-O-06 -(CH2)4-homopiperidine32

Visualizations

Diagram 1: Synthetic Pathway

Synthetic_Pathway A Tetrahydro-4H-pyran-4-one B This compound A->B Oximation C O-Alkylated Intermediate B->C O-Alkylation D Histamine H3 Antagonist C->D Amination reagent1 NH2OH·HCl, Base reagent2 R-X, Base reagent3 Amine

Caption: Synthetic route to histamine H3 antagonists from tetrahydro-4H-pyran-4-one.

Diagram 2: Experimental Workflow for Binding Assay

Binding_Assay_Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compounds) incubation Incubation in 96-well Plate prep->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50, Ki) scintillation->analysis

Caption: Workflow for the histamine H3 receptor radioligand binding assay.

Diagram 3: Histamine H3 Receptor Signaling Pathway

H3_Signaling Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates Gi_o Gi/o Protein H3R->Gi_o Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh) H3R->Neurotransmitter_Release Inhibits Release Antagonist THP-Oxime Antagonist Antagonist->H3R Blocks AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases cAMP->Neurotransmitter_Release Modulates

Caption: Simplified signaling pathway of the histamine H3 receptor and the antagonistic action.

Analytical Techniques for the Characterization of Tetrahydro-4H-pyran-4-one Oxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of tetrahydro-4H-pyran-4-one oxime. The methodologies outlined herein are essential for confirming the identity, purity, and structural integrity of this compound, which serves as a valuable building block in medicinal chemistry and drug development. The primary analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular framework.

Application Note:

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are utilized to confirm the presence of the tetrahydropyran ring, the oxime functional group, and the connectivity of all atoms. For this compound, the formation of syn and anti isomers with respect to the hydroxyl group on the C=N double bond is possible, and NMR spectroscopy can be used to distinguish and quantify these isomers. Quantum-chemical calculations have suggested that the syn- and anti-isomers of 3,5-disubstituted tetrahydropyran-4-one oximes can be energetically equivalent.[1]

Data Presentation:

Table 1: ¹H NMR Spectral Data of Tetrahydro-4H-pyran-4-one

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9Triplet4HCH₂-O
~2.5Triplet4HCH₂-C=O

Table 2: ¹³C NMR Spectral Data of Tetrahydro-4H-pyran-4-one

Chemical Shift (δ) ppmAssignment
~207C=O
~68CH₂-O
~42CH₂-C=O

Note: For the oxime, the C=N carbon signal is expected to appear in the range of 150-160 ppm. The chemical shifts of the adjacent methylene groups (C2, C3, C5, C6) will also be affected by the conversion of the ketone to the oxime. The hydroxyl proton of the oxime typically appears as a broad singlet in the ¹H NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The spectra for related compounds have been acquired on a 400 MHz spectrometer.[1]

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using standard proton acquisition parameters. A sufficient number of scans (typically 16-64) should be performed to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a standard carbon acquisition sequence with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is used to confirm the conversion of the ketone and the presence of the oxime functionality.

Application Note:

The key spectral features to monitor are the disappearance of the strong carbonyl (C=O) stretching band of the starting ketone and the appearance of the characteristic C=N and O-H stretching vibrations of the oxime.

Data Presentation:

Table 3: Key IR Absorption Bands for the Characterization of this compound

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (oxime)3600 - 3100Broad
C-H (alkane)3000 - 2850Sharp
C=N (oxime)1690 - 1640Medium to weak
C-O (ether)1150 - 1050Strong

Note: The spectrum of the parent ketone, tetrahydro-4H-pyran-4-one, would show a strong absorption band for the C=O stretch, typically around 1715 cm⁻¹. The absence of this band in the product spectrum is a strong indicator of a complete reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR unit or KBr pellet holder) in the sample compartment of the IR spectrometer.

    • Acquire the spectrum over the desired range (typically 4000 - 400 cm⁻¹).

    • Collect a background spectrum of the empty accessory (or pure KBr pellet) to subtract from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can also offer structural insights.

Application Note:

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. EI-MS is likely to cause significant fragmentation, which can be useful for structural elucidation. The molecular ion peak (M⁺) should correspond to the molecular weight of this compound (C₅H₉NO₂).

Data Presentation:

Table 4: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₅H₉NO₂
Molecular Weight115.13 g/mol
[M+H]⁺ (ESI)m/z 116.07

Note: The mass spectrum of the parent ketone, tetrahydro-4H-pyran-4-one, would show a molecular ion at m/z 100. The fragmentation of the oxime may involve loss of small neutral molecules such as H₂O, NO, or fragments of the pyran ring.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized in the ion source.

  • Ionization:

    • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound.

Application Note:

Reversed-phase HPLC is a suitable method for purity determination, separating the oxime from any unreacted ketone and other potential impurities. GC can also be used, particularly if coupled with a mass spectrometer (GC-MS) for peak identification. The choice between HPLC and GC will depend on the volatility and thermal stability of the oxime and its impurities.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation:

    • An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a suitable pump and injector.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Sample Preparation:

    • Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Equilibrate the column with the mobile phase.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Elute the components using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method.

    • Monitor the elution of compounds using the UV detector at an appropriate wavelength.

  • Data Analysis:

    • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Mandatory Visualizations

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis Ketone Tetrahydro-4H- pyran-4-one Oxime Tetrahydro-4H- pyran-4-one Oxime Ketone->Oxime Hydroxylamine Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Oxime->NMR IR IR Spectroscopy Oxime->IR MS Mass Spectrometry Oxime->MS Chromatography Chromatography (HPLC, GC) Oxime->Chromatography Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Chromatography->Purity

Caption: Workflow for the synthesis and characterization of this compound.

Analytical_Techniques_Logic cluster_info Information Sought cluster_technique Analytical Technique Molecular_Structure Molecular Structure NMR NMR Molecular_Structure->NMR Functional_Groups Functional Groups IR IR Functional_Groups->IR Molecular_Weight Molecular Weight & Composition MS MS Molecular_Weight->MS Purity_Profile Purity Profile Chromatography HPLC/GC Purity_Profile->Chromatography NMR->Functional_Groups NMR->Molecular_Weight MS->Molecular_Structure

Caption: Logical relationship between analytical goals and techniques.

References

Application Notes and Protocols for the Stereoselective Synthesis of Substituted Tetrahydro-4H-pyran-4-one Oximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the synthetic strategies for obtaining stereochemically defined substituted tetrahydro-4H-pyran-4-one oximes. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development. The synthesis is approached as a two-stage process: first, the stereoselective construction of the substituted tetrahydropyran-4-one core, followed by the oximation of the ketone. This note details established protocols for both stages, summarizes quantitative data, and discusses the factors influencing stereochemical outcomes, including the diastereoselectivity of the pyranone ring and the geometric isomerism (E/Z) of the oxime.

Introduction

Substituted tetrahydropyrans are prevalent structural motifs in a vast array of natural products and pharmacologically active molecules. The introduction of an oxime functionality at the C4-position of the tetrahydropyran ring creates a versatile intermediate that can be further elaborated or can itself impart desirable biological properties, such as antibacterial activity.[1][2] The stereochemical arrangement of substituents on the pyran ring, as well as the geometric configuration of the C=N bond of the oxime, can profoundly influence the molecule's biological activity and pharmacokinetic properties. Therefore, precise control over the stereochemistry during synthesis is of paramount importance.

The synthetic strategy is logically divided into two key stages:

  • Stereoselective Synthesis of the Tetrahydropyran-4-one Precursor: This stage focuses on establishing the desired relative (cis/trans) and absolute stereochemistry of the substituents on the heterocyclic ring.

  • Oximation of the Ketone: This stage involves the conversion of the C4-carbonyl group into an oxime. The primary stereochemical challenge at this stage is controlling the E/Z geometry of the resulting oxime.

Stage 1: Stereoselective Synthesis of Tetrahydro-4H-pyran-4-one Precursors

The construction of the substituted tetrahydropyran-4-one ring with high diastereoselectivity is well-documented. Methods such as the Prins cyclization are particularly effective for generating cis-2,6-disubstituted tetrahydropyran-4-ones.[3][4][5]

Key Synthetic Methodologies
  • Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde is a powerful tool for constructing the tetrahydropyran ring. The reaction often proceeds through a chair-like transition state, which allows for predictable control of the relative stereochemistry of the substituents.[3][4] For example, the reaction of 3-bromobut-3-en-1-ols with various aldehydes in the presence of a Lewis acid like BF₃·OEt₂ yields 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity.[3][4]

  • Michael Addition: Stereoselective Michael addition of nucleophiles to substituted dihydropyran-4-ones can be used to introduce substituents at the C3-position. For instance, the addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones occurs with high stereoselectivity via axial attack of the nucleophile.[6]

  • Condensation Reactions: Symmetrically substituted pyranones can be synthesized through condensation reactions. A notable example is the condensation of acetone with formaldehyde in the presence of a base to yield 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one.[1][2]

The logical workflow for obtaining the ketone precursor can be visualized as follows:

G cluster_precursor Stage 1: Ketone Precursor Synthesis Start Starting Materials (e.g., Aldehydes, Alcohols) Method Stereoselective Cyclization (e.g., Prins Cyclization, Michael Addition) Start->Method Select appropriate method for desired substitution pattern Ketone Diastereomerically-defined Substituted Tetrahydro-4H-pyran-4-one Method->Ketone

Caption: General workflow for the synthesis of the tetrahydropyran-4-one precursor.

Stage 2: Synthesis of Tetrahydro-4H-pyran-4-one Oximes

The conversion of the tetrahydropyran-4-one to its corresponding oxime is typically achieved by reaction with hydroxylamine hydrochloride in the presence of a base.[7] While the reaction itself is straightforward, controlling the stereochemical outcome (E/Z isomerism) of the oxime is a significant challenge and is highly dependent on the substrate.[8][9]

Stereochemical Considerations in Oximation

The formation of E/Z isomers of ketoximes is often under thermodynamic control. The final ratio of isomers depends on the relative steric bulk of the two α-substituents.[8] For cyclic ketones, the conformational rigidity of the ring and the orientation of adjacent substituents play a crucial role.

  • Symmetrical Ketones: For symmetrically substituted ketones, such as 3,5-disubstituted tetrahydropyran-4-ones, the two α-positions are chemically equivalent. Quantum-chemical calculations have shown that for 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one oxime, the syn- (E) and anti- (Z) isomers are energetically equivalent, suggesting that a mixture of isomers is likely to form.[1]

  • Asymmetrical Ketones: In asymmetrically substituted rings (e.g., 2,6-disubstituted), the hydroxylamine can, in principle, attack from two different faces, and the subsequent elimination of water can lead to two different geometric isomers. The preferred isomer is generally the one where the hydroxyl group is oriented away from the more sterically demanding α-substituent or adjacent axial group.

  • Conformationally Rigid Systems: Studies on rigid bicyclic ketones have shown that high stereoselectivity can be achieved. For example, microwave-assisted synthesis using quinuclidin-3-one yielded a single (E)-oxime stereoisomer, highlighting the impact of conformational restriction on stereocontrol.[10]

The general process of oximation and the resulting stereochemical ambiguity is shown below:

G Ketone Substituted Tetrahydro-4H-pyran-4-one Oximation Oximation (NH2OH·HCl, Base) Ketone->Oximation Isomers Mixture of E/Z Oxime Isomers Oximation->Isomers Thermodynamic Control E_Isomer E-Oxime Isomers->E_Isomer Z_Isomer Z-Oxime Isomers->Z_Isomer

Caption: Oximation process leading to potential E/Z isomers.

Experimental Protocols

Protocol 1: Synthesis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one

This protocol is adapted from the work of Yergaliyeva et al.[1][2]

Reaction: Acetone + 4 eq. Formaldehyde → 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one

Procedure:

  • To a solution of acetone, add a four-fold molar excess of formaldehyde.

  • Add potassium carbonate (K₂CO₃) as a catalyst.

  • Maintain the reaction temperature between 30-35°C with stirring.

  • Monitor the reaction progress by TLC until completion.

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired product.

Protocol 2: Oximation of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one

This protocol is adapted from the work of Yergaliyeva et al.[1][2]

Reaction: 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one + NH₂OH·HCl → 3,5-bis(hydroxymethyl)this compound

Procedure:

  • Dissolve the 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one precursor in a suitable solvent (e.g., ethanol/water).

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate (NaOAc) to the solution. Sodium acetate acts as a base to liberate free hydroxylamine.

  • Heat the reaction mixture to a temperature below 80°C.

  • Monitor the reaction by TLC. The reaction typically proceeds to completion within several hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

  • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.[1] The E/Z isomers may be indistinguishable by standard NMR if they are energetically equivalent.[1]

Data Presentation

The following tables summarize the quantitative data for the key reactions described in the protocols.

Table 1: Synthesis of Tetrahydropyran-4-one Precursor

Starting Materials Product Catalyst Temperature (°C) Yield (%) Reference

| Acetone, Formaldehyde (1:4) | 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one | K₂CO₃ | 30-35 | 67.4 |[1][2] |

Table 2: Synthesis of Tetrahydropyran-4-one Oxime

Ketone Precursor Reagents Base Temperature (°C) Yield (%) E/Z Ratio Reference

| 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one | NH₂OH·HCl | NaOAc | < 80 | 65.3 | Energetically equivalent mixture |[1] |

Conclusion and Future Outlook

The stereoselective synthesis of substituted tetrahydro-4H-pyran-4-one oximes is most effectively approached in a stepwise manner, focusing first on the stereocontrolled synthesis of the ketone precursor. Well-established methods like the Prins cyclization allow for high diastereoselectivity in the formation of the pyran ring. The subsequent oximation step is generally high-yielding, but control over the E/Z geometry of the oxime remains a significant synthetic hurdle, particularly for asymmetrically substituted systems.

Future research should focus on developing kinetic or thermodynamic methods to influence the E/Z ratio during oximation. This could involve the use of specific catalysts, solvent systems, or chiral auxiliaries that can differentiate between the two α-positions of the ketone during the reaction. Furthermore, detailed computational and NMR studies on a wider range of asymmetrically substituted tetrahydropyranone oximes are needed to better understand the factors governing their geometric stability and to aid in the rational design of stereoselective syntheses.[11]

References

Methodology for Scaling Up Tetrahydro-4H-pyran-4-one Oxime Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and scale-up of tetrahydro-4H-pyran-4-one oxime, a valuable intermediate in pharmaceutical development. The methodologies presented are compiled from established chemical literature and are intended to guide researchers in both laboratory-scale synthesis and pilot-plant production.

Introduction

Tetrahydro-4H-pyran-4-one and its derivatives are pivotal structural motifs in medicinal chemistry. The corresponding oxime serves as a versatile precursor for the synthesis of various biologically active compounds. The scalability of the synthesis of this compound is a critical consideration for its practical application in drug discovery and development. This document outlines a robust two-stage process for the production of this compound, commencing with the synthesis of the parent ketone followed by its oximation.

Synthesis of Tetrahydro-4H-pyran-4-one: A Scalable Approach

The industrial production of tetrahydro-4H-pyran-4-one has been successfully demonstrated, with pilot plant batches exceeding 20 kg. A common and scalable route involves the reaction of 3-chloropropionyl chloride with ethylene to form 1,5-dichloro-3-pentanone, which is subsequently cyclized.

Reaction Pathway for Tetrahydro-4H-pyran-4-one Synthesis

G A 3-Chloropropionyl Chloride + Ethylene B 1,5-dichloro-3-pentanone A->B Friedel-Crafts Acylation C Tetrahydro-4H-pyran-4-one B->C Cyclization

Caption: Synthesis of Tetrahydro-4H-pyran-4-one.

Experimental Protocol: Pilot Plant Scale Synthesis of Tetrahydro-4H-pyran-4-one

This protocol is adapted from established industrial practices.

Materials:

  • 3-Chloropropionyl chloride

  • Ethylene gas

  • Aluminum trichloride

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Reaction Setup: Charge a suitable reactor with dichloromethane and aluminum trichloride.

  • Friedel-Crafts Acylation: Cool the mixture and slowly add 3-chloropropionyl chloride while maintaining a low temperature. Purge the reactor with nitrogen and then introduce ethylene gas at a controlled rate. The reaction is typically exothermic and requires careful temperature management.

  • Quenching: Upon reaction completion (monitored by appropriate analytical techniques such as GC-MS), the reaction mixture is carefully quenched by adding it to a pre-cooled aqueous solution of hydrochloric acid.

  • Work-up and Cyclization: The organic layer containing 1,5-dichloro-3-pentanone is separated. The cyclization to tetrahydro-4H-pyran-4-one can be achieved by heating the intermediate in the presence of a base or by aqueous work-up conditions that promote intramolecular nucleophilic substitution.

  • Purification: The crude tetrahydro-4H-pyran-4-one is purified by distillation under reduced pressure.

Quantitative Data Summary (Literature-Based)

ParameterValue
Scale>20 kg
Overall Yield~45%
PurityHigh (distillation dependent)

Production of this compound

The oximation of tetrahydro-4H-pyran-4-one is a straightforward and high-yielding reaction. The following protocol is based on the successful oximation of a substituted analog and is adapted for the unsubstituted parent compound.

Oximation Reaction Pathway

G A Tetrahydro-4H-pyran-4-one C This compound A->C B Hydroxylamine Hydrochloride + Base (e.g., Sodium Acetate) B->C

Caption: Oximation of Tetrahydro-4H-pyran-4-one.

Experimental Protocol: Laboratory Scale Synthesis of this compound

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 - 1.5 eq) and sodium acetate (1.5 - 2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to a temperature below 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Quantitative Data Summary (Based on Substituted Analog)

ParameterValue
Yield~65.3%
PurityHigh (recrystallization dependent)

Scaling Up the Oximation Reaction: Key Considerations

Transitioning the laboratory-scale oximation to a pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Process Workflow for Scaled-Up Oximation

G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction A Charge Reactor with Tetrahydro-4H-pyran-4-one and Solvent C Controlled Addition of Aqueous Reagent Solution A->C B Prepare Aqueous Solution of Hydroxylamine HCl and Base B->C D Maintain Temperature and Monitor Reaction C->D E Cooling and Crystallization D->E F Filtration and Washing E->F G Drying F->G H Final Product: This compound G->H

Caption: Scaled-up Oximation Workflow.

Critical Parameters for Scale-Up
  • Heat Management: Oximation reactions can be exothermic. The rate of addition of reagents and the efficiency of the reactor's cooling system are critical to maintain the reaction temperature within the optimal range and prevent runaway reactions.

  • Mixing: Efficient agitation is crucial to ensure homogeneity, especially when dealing with slurries or multiple phases. Inadequate mixing can lead to localized "hot spots" and side reactions.

  • Reagent Stoichiometry and Addition: On a large scale, precise control of reagent stoichiometry is vital for maximizing yield and minimizing impurities. The order and rate of reagent addition should be carefully controlled.

  • Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of reagents and products, and the ease of product isolation. A solvent system that facilitates easy crystallization and filtration of the product is advantageous for large-scale production.

  • Product Isolation and Purification: At scale, filtration and drying become more complex operations. The choice of filtration equipment (e.g., centrifuge, filter press) and drying method (e.g., vacuum oven, tray dryer) will depend on the physical properties of the product and the desired throughput.

  • Safety: A thorough process safety analysis (e.g., HAZOP) should be conducted before scaling up. This includes evaluating the thermal stability of reactants and products, potential for gas evolution, and appropriate handling procedures for all chemicals involved.

Conclusion

The synthesis of this compound can be reliably scaled up through a two-stage process. The parent ketone, tetrahydro-4H-pyran-4-one, has been successfully produced on a multi-kilogram scale. The subsequent oximation reaction is a high-yielding transformation that, with careful consideration of key process parameters, can be safely and efficiently implemented on a larger scale. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to produce this important chemical intermediate for their programs.

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydro-4H-pyran-4-one Oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tetrahydro-4H-pyran-4-one oxime.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used method is the reaction of tetrahydro-4H-pyran-4-one with hydroxylamine hydrochloride in the presence of a base. A common and effective base is sodium acetate, which also acts as a buffer to maintain the optimal pH for the reaction, typically between 4 and 6. The reaction is usually carried out in a protic solvent such as aqueous ethanol.

Q2: What is a typical yield for the synthesis of this compound?

A2: While yields can vary depending on the specific reaction conditions and scale, a study on a substituted tetrahydro-4H-pyran-4-one reported an optimal yield of 65.3% when using sodium acetate as the base and heating the reaction mixture below 80°C.[1][2] It is reasonable to expect a similar yield for the unsubstituted analog under optimized conditions.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is the Beckmann rearrangement of the oxime product to a lactam.[3][4][5] This rearrangement is often catalyzed by strong acids and high temperatures.[3][4][5] Therefore, it is crucial to control the pH and temperature of the reaction to minimize the formation of this impurity.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). The starting material, tetrahydro-4H-pyran-4-one, is more nonpolar than the oxime product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, will show the consumption of the starting material spot and the appearance of a new, more polar product spot.

Q5: What is the best way to purify the final product?

A5: Purification of this compound can typically be achieved through recrystallization. After the reaction is complete and the crude product is isolated, recrystallization from a suitable solvent system, such as aqueous ethanol, can yield the pure oxime as a crystalline solid. For less pure samples or to separate isomers, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incorrect pH: The rate of oxime formation is pH-dependent, with the optimal range being 4-6. If the solution is too acidic or too basic, the reaction will be slow.Use a buffer system, such as sodium acetate with hydroxylamine hydrochloride, to maintain the pH in the optimal range.
Low Reaction Temperature: The reaction may be too slow at room temperature.Gently heat the reaction mixture. For a substituted analog, heating below 80°C was found to be optimal.[1][2]
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction by TLC until the starting material is consumed.
Impure Starting Material: Impurities in the tetrahydro-4H-pyran-4-one can interfere with the reaction.Ensure the starting ketone is of high purity. If necessary, purify it by distillation before use.
Presence of Multiple Products (TLC) Formation of (E/Z) Isomers: Oximes can exist as geometric isomers.Isomers can sometimes be separated by careful column chromatography or fractional crystallization. For many applications, a mixture of isomers is acceptable.
Beckmann Rearrangement: Acidic conditions or high temperatures can cause the oxime to rearrange to a lactam.[3][4][5]Maintain a buffered pH and avoid excessive heating. Use a weaker acid or a buffered system instead of strong mineral acids.
Product is an Oil, Not a Solid Presence of Impurities: Residual solvent or byproducts can prevent crystallization.Ensure all solvent is removed under reduced pressure. Attempt purification by column chromatography before another crystallization attempt.
Product is a Low-Melting Solid or Mixture of Isomers: The pure oxime may have a low melting point, or the mixture of isomers may have a lower melting point than a single isomer.Try cooling the oil in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization. If this fails, purification by column chromatography may be necessary.
Difficulty in Work-up Product is Water-Soluble: The oxime may have some solubility in water, leading to loss during aqueous work-up.After quenching the reaction, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Substituted this compound Synthesis [1][2]

Base Temperature (°C) Yield (%)
Sodium Hydroxide (NaOH)Room TemperatureLower
Sodium Acetate (AcONa)< 8065.3
Sodium Acetate (AcONa)> 80Decreased

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is adapted from standard procedures for oxime formation.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add hydroxylamine hydrochloride (1.1 - 1.5 eq) and sodium acetate (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to a gentle reflux (or maintain at a temperature below 80°C) and stir.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • The crude product can be purified by recrystallization from aqueous ethanol.

Visualizations

experimental_workflow Experimental Workflow for Oxime Synthesis cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dissolve Tetrahydro-4H-pyran-4-one in Ethanol/Water add_reagents Add Hydroxylamine HCl and Sodium Acetate start->add_reagents heat Heat to Reflux (< 80°C) add_reagents->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Concentration) cool->isolate purify Recrystallize from Aqueous Ethanol isolate->purify product Pure this compound purify->product

Caption: A flowchart of the synthesis and purification process for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Yield check_ph Is the pH between 4 and 6? start->check_ph check_temp Is the reaction temperature adequate? check_ph->check_temp Yes solution_ph Use a buffer (e.g., NaOAc). check_ph->solution_ph No check_time Has the reaction gone to completion (TLC)? check_temp->check_time Yes solution_temp Gently heat the reaction mixture (< 80°C). check_temp->solution_temp No check_purity Is the starting ketone pure? check_time->check_purity Yes solution_time Increase reaction time and continue monitoring. check_time->solution_time No solution_purity Purify the starting material. check_purity->solution_purity No

References

Technical Support Center: Purification of Tetrahydro-4H-pyran-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tetrahydro-4H-pyran-4-one oxime.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities include unreacted tetrahydro-4H-pyran-4-one, residual hydroxylamine, and inorganic salts from the reaction workup. Depending on the reaction and purification conditions, side products such as nitrile derivatives or products from the Beckmann rearrangement may also be present.[1][2] Oximes can also exist as a mixture of syn and anti geometric isomers.[3]

Q2: How can I monitor the progress of the oximation reaction to minimize unreacted starting material?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[4] Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 70:30) and visualize the spots. The starting ketone should have a different Rf value than the product oxime. Specific stains, such as 2,4-dinitrophenylhydrazine (for the ketone) or a potassium permanganate stain, can be used for visualization if the compounds are not UV-active.[5][6][7]

Q3: My purified oxime shows a nitrile impurity in the GC-MS analysis, but it's not visible on TLC or in the 1H NMR. What could be the cause?

A3: Aldoximes, and some ketoximes, can undergo dehydration to the corresponding nitrile under the high temperatures of the GC injection port or during mass spectrometry ionization.[8] This is a common artifact of the analytical method. If 1H NMR analysis of your sample is clean and does not show nitrile impurities, it is likely that your product is pure and the nitrile is formed during the GC-MS analysis.[8]

Q4: Are there any stability concerns I should be aware of during the purification of this compound?

A4: Yes. Oximes can be sensitive to acidic conditions and heat, which can cause hydrolysis back to the ketone or trigger a Beckmann rearrangement.[1] The tetrahydropyran ring itself can be sensitive to strong acids, potentially leading to ring-opening.[9] It is advisable to use mild conditions during purification and avoid prolonged exposure to strong acids or high temperatures.

Q5: Can the syn and anti isomers of this compound be separated?

A5: Separation of geometric isomers of oximes can be challenging. While often stable enough to be isolated, their separation by standard techniques like column chromatography depends on the specific structure of the oxime.[10] For some substituted tetrahydropyran-4-one oximes, the syn and anti isomers have been reported to be energetically equivalent.[11][12] If isomeric separation is required, careful optimization of chromatographic conditions may be necessary.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Low Purity After Workup - Significant Amount of Unreacted Ketone
Potential Cause Recommended Action
Incomplete reaction.Ensure sufficient reaction time by monitoring with TLC until the ketone spot is minimal or absent.[4]
Suboptimal reaction pH.The rate of oximation is pH-dependent. Using a base like sodium acetate or pyridine can neutralize the HCl from hydroxylamine hydrochloride and improve the reaction rate.[4]
Insufficient hydroxylamine.Use a slight excess (1.1 to 1.5 equivalents) of hydroxylamine hydrochloride to drive the reaction to completion.[4]
Inefficient extraction.During aqueous workup, ensure the organic solvent used for extraction is appropriate and perform multiple extractions to completely remove the product from the aqueous layer.
Issue 2: Product Oils Out During Recrystallization
Potential Cause Recommended Action
Solvent polarity is too low (compound is "crashing out").Add a small amount of a more polar "good" solvent (in which the compound is more soluble) to the hot mixture until the oil redissolves, then allow it to cool slowly.
Cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Inducing crystallization by scratching the flask with a glass rod can be helpful.
Presence of impurities.If the product is significantly impure, it may be necessary to first purify by column chromatography to remove impurities that inhibit crystallization.
Inappropriate solvent system.Screen a variety of solvent systems. Good starting points for oximes include ethanol/water, ethyl acetate/hexane, and isopropanol.[13][14]
Issue 3: Poor Separation During Column Chromatography

| Potential Cause | Recommended Action | | Incorrect mobile phase polarity. | Optimize the eluent system using TLC. A good starting point for separating the oxime from the less polar ketone is a hexane:ethyl acetate mixture. The optimal Rf for the product on TLC is typically between 0.2 and 0.3 for good separation on a column.[15] | | Co-elution of product and impurities. | If the Rf values of the oxime and an impurity (like the starting ketone) are very close, try a different solvent system with different selectivity (e.g., dichloromethane/methanol). | | Degradation on silica gel. | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[9] Consider neutralizing the silica gel by preparing the slurry with a small amount of a volatile base like triethylamine (0.1-1%) in the eluent. | | Column overloading. | The amount of crude material should be appropriate for the column size. A general rule of thumb is a 20:1 to 100:1 ratio of stationary phase to crude product by weight.[15] |

Experimental Protocols

The following are generalized protocols that can be used as a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude oxime in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Induce Crystallization: Add a less polar anti-solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy.

  • Cooling: Add a few drops of the primary solvent to redissolve the cloudiness and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Table 1: Suggested Recrystallization Solvent Systems

Primary Solvent (Good) Anti-Solvent (Poor) Typical Ratio (v/v) Notes
Ethanol (95%)Water5:1 to 10:1A common choice for oximes.[16]
IsopropanolWater5:1 to 10:1Good for moderately polar compounds.
Ethyl AcetateHexane1:2 to 1:5Effective for less polar impurities.[17]
AcetoneWater3:1 to 5:1Another option for moderately polar compounds.[17]
Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase by TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the oxime.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Loading: Dissolve the crude oxime in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The less polar unreacted ketone will typically elute before the more polar oxime.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example Column Chromatography Parameters

Parameter Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., 70:30 v/v)
Analyte to Silica Ratio 1:50 (w/w)
Expected Elution Order 1. Tetrahydro-4H-pyran-4-one, 2. This compound

Visualizations

PurificationWorkflow cluster_start Start: Crude Oxime cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Strategy cluster_end Final Product Crude Crude this compound TLC TLC Analysis (e.g., Hexane:EtOAc 7:3) Crude->TLC Decision Is the main impurity the starting ketone? TLC->Decision Recrystallization Recrystallization (e.g., Ethanol/Water) Decision->Recrystallization No (Mainly one spot) Column Column Chromatography (Silica Gel, Hexane:EtOAc) Decision->Column Yes (Significant ketone spot) Pure Pure Oxime Recrystallization->Pure Column->Pure

Caption: Decision workflow for selecting a purification method.

TroubleshootingRecrystallization cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions OilingOut Product Oils Out During Recrystallization Cause1 Cooling Too Fast OilingOut->Cause1 Cause2 Solvent Too Non-polar OilingOut->Cause2 Cause3 High Impurity Level OilingOut->Cause3 Solution1 Allow Slow Cooling Cause1->Solution1 Solution2 Add More Polar Solvent Cause2->Solution2 Solution3 Pre-purify by Column Cause3->Solution3

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Oximation of Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oximation of tetrahydro-4H-pyran-4-one.

Troubleshooting Guide

Issue 1: Low or No Yield of Tetrahydro-4H-pyran-4-one Oxime

Low yields in oximation reactions can be frustrating. Several factors can contribute to this issue, from reagent quality to reaction conditions.[1]

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[1] - Optimize Temperature: A moderate increase in temperature (e.g., 40-60 °C) can enhance the reaction rate, but be cautious as higher temperatures may promote side reactions.[1]
Suboptimal pH The rate of oximation is pH-dependent. The reaction requires the free base of hydroxylamine to act as a nucleophile.[1] - Neutralize HCl: Add a base such as sodium acetate, pyridine, or sodium hydroxide to neutralize the hydrochloric acid released from hydroxylamine hydrochloride.[1]
Reagent Decomposition Hydroxylamine and its salts can be unstable, particularly at elevated temperatures or non-ideal pH levels.[1] - Use Fresh Reagents: Ensure your hydroxylamine hydrochloride is fresh and has been stored correctly in a cool, dry place.[1]
Product Hydrolysis The reverse reaction, the hydrolysis of the oxime back to the ketone, can occur, especially in the presence of acid and excess water.[1] - Neutral Workup: During the workup, use a mild base like a sodium bicarbonate solution to neutralize any residual acid.[1]
Poor Solubility If the tetrahydro-4H-pyran-4-one is not fully dissolved in the chosen solvent, the reaction rate will be significantly diminished.[1] - Select an Appropriate Solvent: Ensure a solvent system is used in which both the ketone and the hydroxylamine salt are soluble.
Issue 2: Presence of an Unexpected Lactam in the Product Mixture

The appearance of a lactam byproduct is a strong indicator of a Beckmann rearrangement.[1]

Explanation and Prevention

Phenomenon Mitigation Strategies
Beckmann Rearrangement This is a common acid-catalyzed side reaction where the oxime rearranges to form a lactam.[1]
Control Acidity - Avoid Strongly Acidic Conditions: The Beckmann rearrangement is often promoted by strong acids.[1] - Buffering: The use of a base like sodium acetate not only neutralizes HCl but also buffers the reaction mixture, preventing it from becoming too acidic.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the oximation of tetrahydro-4H-pyran-4-one?

A detailed experimental protocol is provided below. This should be considered a starting point and may require optimization based on your specific laboratory conditions and desired outcomes.

Q2: What are the most common byproducts in this reaction?

The most commonly cited byproduct is the lactam resulting from a Beckmann rearrangement of the initially formed oxime.[1] Additionally, unreacted starting material may be present if the reaction does not go to completion.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress.[1] A stained TLC plate will show the disappearance of the starting ketone spot and the appearance of the product oxime spot.

Q4: Can the syn- and anti-isomers of the oxime be formed?

Yes, the oximation of unsymmetrical ketones can lead to the formation of both syn- and anti-isomers. For the symmetrical tetrahydro-4H-pyran-4-one, the two isomers are identical. However, for substituted tetrahydro-4H-pyran-4-ones, the formation of syn- and anti-isomers is possible and they may be energetically equivalent.[2]

Experimental Protocols

Oximation of Tetrahydro-4H-pyran-4-one

  • Dissolution: Dissolve tetrahydro-4H-pyran-4-one in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride and a base (such as sodium acetate) in water or ethanol. An excess of hydroxylamine is often used to drive the reaction to completion.[1]

  • Reaction: Add the hydroxylamine solution to the ketone solution. Allow the mixture to stir at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours.[1]

  • Monitoring: Track the reaction's progress by TLC until the starting ketone spot is no longer visible.[1]

  • Workup: Once the reaction is complete, pour the mixture into cold water. If the oxime precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.[1]

  • Purification: The crude product can be further purified by recrystallization or column chromatography. If using column chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent to prevent hydrolysis of the oxime.[1]

Visualizations

Oximation_Reaction General Oximation Reaction ketone Tetrahydro-4H-pyran-4-one oxime This compound ketone->oxime + NH2OH hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->oxime water Water (H2O) oxime->water - H2O

Caption: General reaction scheme for the oximation of tetrahydro-4H-pyran-4-one.

Beckmann_Rearrangement Beckmann Rearrangement Side Reaction oxime This compound lactam Lactam Byproduct oxime->lactam Acid Catalyst (e.g., H+)

Caption: Acid-catalyzed Beckmann rearrangement of the oxime to a lactam.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Reagent Quality (Fresh Hydroxylamine) start->check_reagents check_ph Optimize Reaction pH (Add Base) check_reagents->check_ph check_conditions Adjust Temperature & Time (Monitor by TLC) check_ph->check_conditions check_workup Ensure Neutral Workup (Avoid Acid) check_conditions->check_workup success Improved Yield check_workup->success

Caption: A workflow for troubleshooting low yields in the oximation reaction.

References

challenges in the scale-up synthesis of tetrahydro-4H-pyran-4-one oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of tetrahydro-4H-pyran-4-one oxime. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address challenges encountered during laboratory and scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the reaction of tetrahydro-4H-pyran-4-one with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base. The choice of base and solvent can influence the reaction rate and yield.

Q2: What is the optimal pH for the oximation reaction?

A2: The formation of oximes is highly pH-dependent. The maximum rate of oxime formation is typically observed in a slightly acidic pH range of 4-6. When using hydroxylamine hydrochloride, a base is added to neutralize the liberated HCl and adjust the pH to the optimal range.

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields can result from several factors including suboptimal pH, inappropriate reaction temperature, incomplete reaction, or issues during product workup and purification. It is also crucial to ensure the quality of the starting materials, as impurities in tetrahydro-4H-pyran-4-one can affect the reaction.

Q4: What are common side reactions to be aware of during the synthesis?

A4: A potential side reaction, particularly under strongly acidic conditions or at high temperatures, is the Beckmann rearrangement of the oxime product. Additionally, incomplete reaction can leave unreacted ketone, and over-reduction can occur if a reduction step was used to synthesize the ketone precursor, leading to the corresponding alcohol.

Q5: Are there any specific safety precautions for the scale-up of this synthesis?

A5: Yes. Hydroxylamine and its salts can be corrosive and toxic, requiring careful handling with appropriate personal protective equipment (PPE).[1] The synthesis of the precursor ketone can be exothermic, and careful control of reagent addition and temperature is critical to prevent thermal runaway, especially on a larger scale.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Suboptimal pH - Monitor the pH of the reaction mixture. The optimal range is typically 4-6. - When using hydroxylamine hydrochloride, ensure the stoichiometric amount of a suitable base (e.g., sodium acetate, sodium hydroxide) is used to neutralize the generated HCl.
Inappropriate Temperature - For less reactive ketones, a moderate increase in temperature or longer reaction time may be necessary. However, be aware that high temperatures can promote side reactions like the Beckmann rearrangement. - A study on a substituted this compound found an optimal yield was achieved with heating below 80°C.[3]
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting ketone. - An excess of hydroxylamine is often used to drive the reaction to completion.
Poor Reagent Quality - Use pure tetrahydro-4H-pyran-4-one as starting material. Impurities can interfere with the reaction. - Hydroxylamine hydrochloride can degrade over time. Use a fresh, properly stored batch.
Product Loss During Workup - If the oxime precipitates, ensure complete precipitation by cooling the solution. - If performing a liquid-liquid extraction, use an appropriate solvent and perform multiple extractions to maximize recovery. - Wash the isolated product with cold solvent to minimize dissolution.
Presence of Impurities in the Final Product
Potential Impurity Identification and Removal
Unreacted Ketone - Identification: Can be detected by TLC, GC, or NMR spectroscopy. - Removal: Optimize reaction conditions (time, temperature, reagent ratio) to ensure full conversion. Purification can be achieved through recrystallization or column chromatography.
Beckmann Rearrangement Product - Identification: Characterization by NMR and mass spectrometry. - Prevention: Avoid strongly acidic conditions and high reaction temperatures.
Syn/Anti Isomers - Identification: May appear as multiple spots on TLC or distinct sets of peaks in NMR. - Note: For 3,5-disubstituted this compound, the syn- and anti-isomers are energetically equivalent.[3] Separation may be difficult and may not be necessary depending on the application.

Quantitative Data

The selection of reaction parameters is critical for a successful synthesis. The following tables summarize key quantitative data for the synthesis of tetrahydro-4H-pyran-4-one and its oxime derivative.

Synthesis of Tetrahydro-4H-pyran-4-one (Precursor)
Synthetic Route Starting Material(s) Key Reagents/Catalysts Yield (%) Purity (%) Reference
From Bis(2-chloroethyl) etherBis(2-chloroethyl) ether, CO₂Zr-Ce-Ti-Al composite oxide, CsI95.999.7[4]
From 3-Chloropropionyl Chloride3-Chloropropionyl chloride, EthyleneAlCl₃, H₃PO₄, NaH₂PO₄~45 (overall)High[5]
Hydrogenation of 4H-Pyran-4-one4H-Pyran-4-oneRaney® Nickel, Hydrogen gas86Not Specified[4]
Synthesis of a Substituted this compound
Starting Ketone Base Temperature Yield (%) Reference
3,5-dimethyleneoxytetrahydropyran-4-oneAcONa< 80°C65.3[3]
3,5-dimethyleneoxytetrahydropyran-4-oneNaOHNot SpecifiedLower than with AcONa[3]

Experimental Protocols

Synthesis of Tetrahydro-4H-pyran-4-one

A variety of methods exist for the synthesis of the ketone precursor. One high-yield method is detailed below.

Route: From Bis(2-chloroethyl) ether[4]

  • Materials: Bis(2-chloroethyl) ether, Zr-Ce-Ti-Al composite oxide, cesium iodide, ethanol, water, carbon dioxide.

  • Procedure:

    • In a high-pressure autoclave, charge bis(2-chloroethyl) ether, the composite oxide catalyst, cesium iodide, ethanol, and water.

    • Seal the autoclave and pressurize with carbon dioxide to 1.1 MPa.

    • Heat the reaction mixture to 90°C and stir for 12 hours.

    • After cooling to room temperature, depressurize the autoclave and filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove ethanol and water.

    • The residue is then purified by recrystallization from an ethyl acetate/petroleum ether mixture to yield pure tetrahydro-4H-pyran-4-one.

Synthesis of this compound

This protocol is a general guideline based on established procedures for oximation.

  • Materials: Tetrahydro-4H-pyran-4-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

  • Procedure:

    • Dissolve tetrahydro-4H-pyran-4-one in ethanol in a round-bottom flask equipped with a reflux condenser.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.

    • Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.

    • Heat the reaction mixture to a gentle reflux (or maintain at a specific temperature, e.g., below 80°C) and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate product precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove unreacted starting materials and salts.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

Chemical Reaction Pathway

reaction_pathway Synthesis of this compound ketone Tetrahydro-4H-pyran-4-one reaction + ketone->reaction hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) hydroxylamine->reaction base Base (e.g., Sodium Acetate) base->reaction oxime This compound reaction->oxime EtOH/H2O, Heat

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Troubleshooting Low Yield in Oximation start Low Yield Observed check_ketone Is starting ketone fully consumed? (Check by TLC/GC) start->check_ketone incomplete_reaction Incomplete Reaction check_ketone->incomplete_reaction No product_loss Product Loss During Workup/ Purification check_ketone->product_loss Yes sub_ph Check Reaction pH (Optimal: 4-6) incomplete_reaction->sub_ph sub_temp_time Optimize Temperature & Time incomplete_reaction->sub_temp_time sub_reagents Verify Reagent Quality & Stoichiometry incomplete_reaction->sub_reagents sub_workup Review Workup Procedure (Extraction, Washing) product_loss->sub_workup sub_purification Review Purification Method (Recrystallization) product_loss->sub_purification

Caption: A logical workflow for troubleshooting low product yield.

References

troubleshooting guide for the synthesis of tetrahydropyranone precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyranone precursors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of tetrahydropyranone precursors in a question-and-answer format.

FAQ 1: I am experiencing a very low yield in my tetrahydropyranone synthesis. What are the potential causes and how can I improve it?

Answer: Low yields in tetrahydropyranone synthesis can arise from several factors, depending on the specific synthetic route. Here are common causes and potential solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly influences the yield. It is critical to optimize these parameters for your specific substrate.[1]

  • Side Reactions: Competing reaction pathways can consume starting materials, reducing the yield of the desired product. For example, in Prins-type cyclizations, an oxonia-Cope rearrangement can be a competing pathway that leads to undesired byproducts.[1]

  • Purity of Starting Materials: Impurities in reagents and solvents can interfere with the reaction, leading to lower yields or the formation of side products. Always ensure the purity of your starting materials.[1]

  • Catalyst Deactivation: The catalyst's activity may diminish during the reaction due to poisoning by impurities or degradation under the reaction conditions.[1]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Purity (Starting Materials, Solvents, Catalyst) check_conditions->check_reagents Conditions OK optimize Systematic Optimization (Catalyst, Solvent, Temperature Screening) check_conditions->optimize Conditions Suboptimal analyze_byproducts Analyze Reaction Mixture (TLC, LC-MS, NMR) for Side Products check_reagents->analyze_byproducts Reagents Pure purify_reagents Purify/Source New Reagents check_reagents->purify_reagents Impurities Suspected analyze_byproducts->optimize Side Products Identified modify_pathway Modify Synthetic Route or Protective Groups analyze_byproducts->modify_pathway Major Side Reaction solution Improved Yield optimize->solution purify_reagents->check_reagents modify_pathway->solution

Caption: Troubleshooting workflow for addressing low reaction yields.

FAQ 2: My purification of the crude tetrahydropyranone precursor by column chromatography is difficult. What can I do?

Answer: Purification challenges often stem from the physical properties of the product and the presence of closely related impurities.

  • Product Polarity: Tetrahydro-4H-pyran-4-one is soluble in many organic solvents but not in water.[2] This property can be exploited in liquid-liquid extraction to remove water-soluble impurities.

  • Alternative Purification: If column chromatography is ineffective, consider vacuum distillation for liquid products.[3]

  • Derivative Formation: In some cases, converting the product to a crystalline derivative can facilitate purification by recrystallization, followed by regeneration of the desired product.

FAQ 3: I am observing unexpected side products in my reaction. How can I identify and minimize them?

Answer: The formation of side products is a common issue. Identification is key to mitigation.

  • Identification: Utilize analytical techniques such as GC-MS, LC-MS, and NMR to identify the structure of the side products.

  • Minimization Strategies:

    • Temperature Control: Many side reactions are more favorable at higher temperatures. Lowering the reaction temperature can sometimes suppress them.

    • Order of Addition: The sequence of adding reagents can be crucial. For instance, in reductive aminations, forming the imine/enamine before adding the reducing agent is important.[3]

    • Catalyst Choice: The type of catalyst can significantly influence selectivity. For example, in hydroalkoxylation of hydroxy olefins, platinum(II) complexes are known to be effective.[4][5]

Quantitative Data Summary

The selection of a synthetic route can significantly impact the final yield. The following tables summarize reported yields for the synthesis of tetrahydropyranone and related tetrahydropyran structures from various precursors.

Table 1: Yield Comparison of Tetrahydropyranol Precursors [4]

Precursor ClassSpecific Precursor ExampleMethodCatalyst/ReagentYield (%)
Dihydropyrans3,4-Dihydropyran (DHP)HydrogenationNi/SiO₂98
Hydroxy Olefinsγ- and δ-Hydroxy OlefinsIntramolecular HydroalkoxylationPlatinum(II) complexesHigh (Varies)
Homoallylic Alcohols & AldehydesHomoallylic alcohol and an aldehydePrins CyclizationLewis or Brønsted acidsHigh (Varies)
1,5-DiolsTertiary 1,5-diolsOxidative CyclizationCerium Ammonium Nitrate (CAN)High (Varies)
Tetrahydrofurfuryl Alcohol (THFA)Tetrahydrofurfuryl AlcoholGaseous-Phase HydrogenolysisCu-ZnO/Al₂O₃~91

Table 2: Influence of Reaction Temperature on THP Synthesis from THFA [6]

Temperature (°C)THP Selectivity (%)Main By-product
23055.2DVL
27091.4-
29085.91-pentanol

Key Experimental Protocols

Protocol 1: Reductive Amination of Tetrahydro-4H-pyran-4-one [3]

This protocol describes a general procedure for the synthesis of substituted aminotetrahydropyrans.

  • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired primary or secondary amine (1.1 eq).

  • Add acetic acid (1.1 eq) to catalyze the formation of the imine/enamine and stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification start Dissolve Tetrahydro-4H-pyran-4-one in Solvent add_amine Add Amine (1.1 eq) start->add_amine add_acid Add Acetic Acid (1.1 eq) add_amine->add_acid stir1 Stir at RT for 1-2h (Imine/Enamine Formation) add_acid->stir1 add_reducing_agent Add NaBH(OAc)₃ (1.5 eq) stir1->add_reducing_agent stir2 Stir at RT until Completion (Monitor by TLC/LC-MS) add_reducing_agent->stir2 quench Quench with aq. NaHCO₃ stir2->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end

Caption: Step-by-step workflow for the reductive amination of tetrahydro-4H-pyran-4-one.

Protocol 2: Synthesis of Tetrahydro-4H-pyran-4-one from Dihydropyran-4-one/Pyran-4-one [7]

This protocol outlines the hydrogenation of pyran-4-one or dihydropyran-4-one to tetrahydro-4H-pyran-4-one.

  • In a hydrogen atmosphere, mix pyran-4-one and/or dihydropyran-4-one, a metal catalyst (e.g., Palladium/carbon, Platinum oxide, or Raney nickel), an aprotic solvent (e.g., toluene), and an alcohol solvent (e.g., methanol or ethanol).[7]

  • Stir the mixture at a temperature between 0-100°C (preferably 5-60°C) and a pressure of 0.1-10 MPa (preferably 0.1-1 MPa).[7]

  • Monitor the reaction until completion.

  • After the reaction, the final product can be separated and purified by standard methods such as neutralization, extraction, filtration, concentration, distillation, and column chromatography.[7]

References

Technical Support Center: Synthesis of Tetrahydro-4H-pyran-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of tetrahydro-4H-pyran-4-one oxime.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material, tetrahydro-4H-pyran-4-one. What are the possible causes and solutions?

Answer:

Low conversion of the starting ketone can be attributed to several factors. Firstly, the quality and stoichiometry of your reagents are crucial. Ensure that the hydroxylamine hydrochloride is of high purity and that the molar ratio of hydroxylamine to the ketone is appropriate, typically ranging from 1.1 to 1.5 equivalents.

Secondly, the reaction pH plays a significant role in the oximation rate. The reaction is often performed in the presence of a base, such as sodium acetate or sodium hydroxide, to neutralize the hydrochloric acid released from hydroxylamine hydrochloride and generate the free hydroxylamine, which is the active nucleophile.[1] An inappropriate pH can slow down or stall the reaction.

Finally, suboptimal reaction conditions, such as low temperature or insufficient reaction time, can lead to incomplete conversion. Gently heating the reaction mixture, for instance to 40-60 °C, can increase the reaction rate.[1] However, be aware that higher temperatures may promote side reactions. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: I am observing a significant amount of an unexpected amide or lactam byproduct in my reaction mixture. What is this impurity and how can I prevent its formation?

Answer:

The presence of a lactam byproduct is a strong indication of a Beckmann rearrangement of the initially formed oxime.[1] This rearrangement is often catalyzed by strong acids and can be promoted by high temperatures.

To minimize the formation of the lactam impurity, it is crucial to control the acidity of the reaction medium. Avoid using strong acids as catalysts. If the oximation is performed under acidic conditions, use a minimal amount of a weaker acid. The use of a base like sodium acetate can help to buffer the reaction mixture and prevent a drop in pH.

Temperature control is another critical factor. Running the oximation reaction at a lower temperature will help to suppress the Beckmann rearrangement.[1]

Question 3: My purified product appears to be a mixture of isomers. Why is this, and how can I obtain a single isomer?

Answer:

Tetrahydro-4H-pyran-4-one is a non-symmetrical ketone, and its reaction with hydroxylamine can lead to the formation of two geometric isomers of the oxime, known as E and Z isomers. The formation of both isomers is common, and they may exhibit different physical and spectroscopic properties.

The separation of E and Z isomers can often be achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity difference between the two isomers. In some cases, fractional crystallization may also be an effective separation technique. Characterization of the individual isomers can be performed using spectroscopic methods such as NMR.

Question 4: After workup, my product seems to have reverted to the starting ketone. What could be the cause of this decomposition?

Answer:

The hydrolysis of the oxime back to the corresponding ketone can occur under acidic conditions, particularly during the aqueous workup. To prevent this, it is advisable to perform the workup under neutral or slightly basic conditions. Washing the organic extract with a mild base solution, such as saturated sodium bicarbonate, can help to neutralize any residual acid.

Furthermore, prolonged exposure to silica gel during column chromatography can sometimes lead to the hydrolysis of acid-sensitive compounds. If you suspect this is an issue, you can neutralize the silica gel by preparing the slurry with an eluent containing a small amount of a tertiary amine, like triethylamine (e.g., 0.1-1%).[1]

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most common method involves the reaction of tetrahydro-4H-pyran-4-one with hydroxylamine hydrochloride in the presence of a base. The choice of base and reaction conditions can influence the yield and purity of the product.

What are the main impurities to look out for in the synthesis of this compound?

The primary impurities include unreacted tetrahydro-4H-pyran-4-one, the over-reduction product from the ketone synthesis (tetrahydropyran-4-ol), the Beckmann rearrangement product (a lactam), and the E/Z isomers of the oxime.

How can I monitor the progress of the oximation reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the ketone and the appearance of the product spot(s).

What is the typical yield for the synthesis of this compound?

The yield can vary depending on the specific reaction conditions. A study on a substituted tetrahydro-4H-pyran-4-one reported an optimal yield of 65.3% when the reaction was carried out in the presence of sodium acetate with heating below 80°C.[2][3]

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of cyclohexanone oxime, a structurally similar cyclic ketone. This data can serve as a valuable reference for optimizing the synthesis of this compound.

KetoneBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
CyclohexanoneSodium Acetate25485General Procedure
CyclohexanoneSodium Hydroxide25290General Procedure
CyclohexanonePyridine60292[4]
Substituted Tetrahydro-4H-pyran-4-oneSodium Acetate< 80Not specified65.3[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Hydroxylamine hydrochloride (1.2 equivalents)

  • Sodium acetate (1.5 equivalents)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add sodium acetate to the solution and stir until it is dissolved.

  • Add hydroxylamine hydrochloride in one portion.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC until the starting ketone is consumed (typically 1-4 hours).

  • Once the reaction is complete, pour the mixture into cold water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_process Reaction Process cluster_workup Workup cluster_purification Purification dissolve_ketone Dissolve Ketone in EtOH/H2O add_base Add Sodium Acetate dissolve_ketone->add_base add_hydroxylamine Add Hydroxylamine HCl add_base->add_hydroxylamine stir_react Stir at RT or 40-60°C add_hydroxylamine->stir_react monitor_tlc Monitor by TLC stir_react->monitor_tlc quench Pour into Cold Water monitor_tlc->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree for Oxime Synthesis start Problem Encountered low_conversion Low Conversion? start->low_conversion lactam_impurity Lactam Impurity? start->lactam_impurity isomer_mixture Isomer Mixture? start->isomer_mixture hydrolysis Product Hydrolysis? start->hydrolysis check_reagents Check Reagent Quality & Stoichiometry low_conversion->check_reagents Yes optimize_ph Optimize pH (add base) low_conversion->optimize_ph Yes increase_temp_time Increase Temp./Time low_conversion->increase_temp_time Yes control_acidity Control Acidity (use mild base) lactam_impurity->control_acidity Yes lower_temp Lower Reaction Temperature lactam_impurity->lower_temp Yes chromatography Separate by Column Chromatography isomer_mixture->chromatography Yes neutral_workup Use Neutral/Basic Workup hydrolysis->neutral_workup Yes neutralize_silica Neutralize Silica Gel hydrolysis->neutralize_silica Yes

Caption: A decision tree for troubleshooting common issues in oxime synthesis.

References

Technical Support Center: Analytical Methods for Impurity Profiling of Tetrahydro-4H-pyran-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of tetrahydro-4H-pyran-4-one oxime.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the impurity profiling of this compound?

A1: A multi-faceted approach employing various analytical techniques is recommended for the comprehensive impurity profiling of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These techniques provide orthogonal information, ensuring a thorough characterization of the impurity profile.

Q2: What are the potential impurities in this compound?

A2: Impurities in this compound can originate from the synthesis of the starting material, tetrahydro-4H-pyran-4-one, or from the oximation reaction itself. Potential impurities include:

  • Starting materials: Unreacted tetrahydro-4H-pyran-4-one and hydroxylamine.

  • By-products of the oximation reaction: These can include dimers or other condensation products.

  • Degradation products: The oxime may degrade under certain conditions (e.g., heat, acid, or base) to revert to the ketone or form other degradation products.

  • Isomers: Syn and anti isomers of the oxime may be present and may need to be separated and quantified.[1]

  • Residual solvents: Solvents used in the synthesis and purification steps.

Q3: How can syn and anti isomers of this compound be identified and differentiated?

A3: The presence of syn and anti isomers is a common feature of ketoximes. These geometric isomers can often be separated by HPLC and differentiated using NMR spectroscopy. In the ¹H NMR spectrum, the chemical shifts of the protons on the carbon atoms adjacent to the C=N bond will differ between the two isomers. Two-dimensional NMR techniques, such as NOESY, can also be used to establish the spatial relationship of the hydroxyl group relative to the substituents on the pyran ring, thus confirming the identity of each isomer.

Troubleshooting Guides

HPLC Analysis

Problem 1: Poor resolution between the main peak and an impurity.

  • Possible Cause: Inadequate mobile phase composition or column chemistry.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Adjust the ratio of organic solvent to aqueous buffer. A slight change can significantly impact resolution.

      • Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).

      • Modify the pH of the aqueous buffer, as the ionization of impurities can affect their retention.

    • Change Column:

      • If using a standard C18 column, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity.

      • For isomer separation, a chiral stationary phase may be necessary.

    • Adjust Temperature: Lowering or raising the column temperature can sometimes improve the separation of closely eluting peaks.

Problem 2: Tailing or fronting of the main peak.

  • Possible Cause: Column overload, secondary interactions with the stationary phase, or inappropriate sample solvent.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the column.

    • Modify Mobile Phase:

      • Add a competing base (e.g., triethylamine) to the mobile phase if tailing is observed for a basic analyte.

      • Adjust the pH to suppress the ionization of the analyte.

    • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.

GC-MS Analysis

Problem 1: No peak or a very small peak for this compound.

  • Possible Cause: Thermal degradation of the analyte in the injector or column, or poor volatility.

  • Troubleshooting Steps:

    • Lower Injector Temperature: Oximes can be thermally labile. Reduce the injector temperature in increments to find the optimal temperature that allows for volatilization without degradation.

    • Use a Derivatizing Agent: Convert the oxime to a more thermally stable and volatile derivative, such as a trimethylsilyl (TMS) ether, prior to analysis.

    • Check Column Bleed: High column bleed can obscure analyte peaks. Use a low-bleed column suitable for your analysis.

Problem 2: Complex fragmentation pattern making identification difficult.

  • Possible Cause: Multiple fragmentation pathways or the presence of co-eluting impurities.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Improve the GC method to ensure the peak of interest is pure.

    • Use Soft Ionization: If available, employ a softer ionization technique, such as chemical ionization (CI), to generate a more abundant molecular ion and simplify the mass spectrum.

    • Consult Fragmentation Libraries: Compare the obtained mass spectrum with libraries of known compounds to identify characteristic fragments of cyclic oximes.

NMR Analysis

Problem 1: Broad peaks in the NMR spectrum.

  • Possible Cause: Presence of paramagnetic impurities, sample aggregation, or chemical exchange.

  • Troubleshooting Steps:

    • Filter the Sample: Remove any particulate matter that could be paramagnetic.

    • Dilute the Sample: High concentrations can lead to aggregation and peak broadening.

    • Change Solvent: A different deuterated solvent may disrupt aggregation or alter the rate of chemical exchange.

    • Adjust Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen peaks by altering exchange rates.

Data Presentation

Table 1: HPLC Method Parameters for Impurity Profiling

ParameterMethod AMethod B
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium Acetate, pH 5.5
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 30 min10% to 90% B in 40 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C35 °C
Detection UV at 210 nmUV at 220 nm
Injection Vol. 10 µL5 µL

Table 2: GC-MS Method Parameters for Impurity Profiling

ParameterMethod C (Underivatized)Method D (TMS Derivatized)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)HP-1ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas HeliumHelium
Flow Rate 1.2 mL/min (constant flow)1.0 mL/min (constant flow)
Injector Temp. 220 °C250 °C
Oven Program 60°C (2 min), ramp to 280°C at 10°C/min, hold 5 min80°C (1 min), ramp to 300°C at 15°C/min, hold 10 min
MS Source Temp. 230 °C230 °C
MS Quad Temp. 150 °C150 °C
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Mass Range 40-450 amu50-600 amu

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1, Method A.

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Protocol 2: GC-MS Method with TMS Derivatization

  • Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 2, Method D.

  • Analysis:

    • Inject the derivatized sample.

    • Identify impurities based on their retention times and mass spectra.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Methods cluster_results Data Interpretation start Start: this compound Sample dissolve Dissolve in appropriate solvent start->dissolve derivatize Derivatize (for GC-MS) dissolve->derivatize hplc HPLC Analysis dissolve->hplc nmr NMR Analysis dissolve->nmr gcms GC-MS Analysis derivatize->gcms profile Impurity Profile Generation hplc->profile gcms->profile characterize Structural Elucidation nmr->characterize quantify Quantification of Impurities profile->quantify quantify->characterize report Final Report characterize->report

Caption: Experimental workflow for impurity profiling.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_nmr NMR Issues start Analytical Issue Encountered hplc_issue Poor Resolution or Peak Shape start->hplc_issue gcms_issue No Peak / Degradation start->gcms_issue nmr_issue Broad Peaks start->nmr_issue hplc_sol1 Optimize Mobile Phase hplc_issue->hplc_sol1 hplc_sol2 Change Column hplc_issue->hplc_sol2 hplc_sol3 Adjust Sample Concentration hplc_issue->hplc_sol3 gcms_sol1 Lower Injector Temperature gcms_issue->gcms_sol1 gcms_sol2 Derivatize Sample gcms_issue->gcms_sol2 gcms_sol3 Use Softer Ionization gcms_issue->gcms_sol3 nmr_sol1 Dilute or Filter Sample nmr_issue->nmr_sol1 nmr_sol2 Change Solvent nmr_issue->nmr_sol2 nmr_sol3 Vary Temperature nmr_issue->nmr_sol3

Caption: Troubleshooting decision tree for analytical issues.

References

Technical Support Center: Stereoselectivity in Reactions of Tetrahydro-4H-pyran-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for controlling stereoselectivity in reactions involving tetrahydro-4H-pyran-4-one oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling stereoselectivity in reactions of this compound?

A1: The main challenges stem from the prochiral nature of the C4 carbon and the potential for E/Z isomerism of the oxime double bond. Key issues include:

  • Controlling Facial Selectivity: During reactions at the C=N bond, such as reduction or addition of organometallic reagents, controlling the approach of the reagent to the Re or Si face of the oxime is crucial for establishing the desired stereochemistry at the C4 position.

  • Managing E/Z Isomerism: The geometry of the oxime can influence the stereochemical outcome of certain reactions, particularly the Beckmann rearrangement, which is stereospecific.[1] Interconversion of E/Z isomers under reaction conditions can lead to a mixture of products.[1]

  • Influence of the Tetrahydropyran Ring Conformation: The chair-like conformation of the pyran ring and the axial or equatorial orientation of substituents can create steric hindrance that influences the trajectory of incoming reagents.

Q2: How does the E/Z configuration of the oxime affect the stereochemical outcome of a reaction?

A2: The E/Z configuration is critical in reactions where the geometry of the starting material dictates the stereochemistry of the product. The Beckmann rearrangement is a prime example, where the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates.[1] If you have a mixture of E/Z oxime isomers, you will obtain a mixture of regioisomeric lactams. For other reactions, such as nucleophilic additions to the C=N bond, the E/Z geometry can influence the facial selectivity by presenting different steric environments to the incoming nucleophile.

Q3: What general strategies can be employed to control stereoselectivity in these reactions?

A3: Several strategies can be used to control stereoselectivity:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the oxime oxygen can create a sterically biased environment, directing the approach of reagents to one face of the C=N bond.

  • Chiral Catalysts: Employing chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment around the substrate, leading to enantioselective transformations.

  • Substrate Control: Existing stereocenters on the tetrahydropyran ring can direct the stereochemical outcome of subsequent reactions through steric hindrance or chelation.

  • Reagent Control: The choice of reagents, including reducing agents or organometallic compounds, and the use of additives can significantly influence the stereoselectivity.

  • Reaction Conditions: Parameters such as temperature, solvent, and concentration can impact the selectivity of a reaction. Lower temperatures often lead to higher selectivity.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of this compound Ethers to 4-Aminotetrahydropyrans

Symptoms: You are obtaining a mixture of diastereomeric 4-aminotetrahydropyrans with a low diastereomeric ratio (d.r.).

Possible Causes & Solutions:

Possible CauseSuggested Solution
Non-selective Reducing Agent Standard reducing agents like NaBH₄ may not provide high diastereoselectivity. Consider using bulkier reducing agents or modifying the reagent. For instance, using NaBH₄ in the presence of a Lewis acid like ZrCl₄ with a chiral amino alcohol can significantly enhance enantioselectivity in the reduction of oxime ethers.[2]
Flexible Transition State The transition state of the reduction may not be rigid enough to enforce high selectivity. Lowering the reaction temperature can help to favor the transition state with the lowest activation energy, often leading to improved selectivity.
E/Z Isomer Mixture of Starting Oxime Ether If the two faces of your oxime ether are sterically distinct, reducing a mixture of E/Z isomers could lead to different diastereomers. Ensure you are starting with a single, pure isomer of the oxime ether.
Chelation Effects If there are other coordinating groups on the tetrahydropyran ring, the metal cation of the hydride reagent could chelate, leading to a specific conformation and potentially altering the facial selectivity. Consider solvents with different coordinating abilities.
Issue 2: Poor Regio- and Stereocontrol in the Beckmann Rearrangement

Symptoms: The Beckmann rearrangement of your this compound is yielding a mixture of the two possible lactam regioisomers.

Possible Causes & Solutions:

Possible CauseSuggested Solution
E/Z Isomerization under Acidic Conditions Strong acids (e.g., H₂SO₄, PPA) used in the classical Beckmann rearrangement can catalyze the isomerization of the oxime before rearrangement, leading to a loss of stereocontrol.[1]
Solution 1: Milder Catalyst System: Switch to reagents that do not induce isomerization. Systems like cyanuric chloride with a co-catalyst can be effective under milder conditions.[1]
Solution 2: Activate the Oxime: Convert the oxime to a better leaving group, such as an O-tosyl or O-mesyl ether. This derivative can then be rearranged under neutral conditions, often with gentle heating, which suppresses E/Z isomerization.
Impure Starting Material You may be starting with a mixture of oxime isomers from the synthesis.
Solution: Isolate the Desired Isomer: Before the rearrangement, purify the oxime isomers using chromatography or crystallization to start with a stereochemically pure material.

Data Presentation

Table 1: Examples of Stereoselective Reductions of Ketoxime Ethers

Substrate TypeReagent/CatalystSolventTemp (°C)ProductStereoselectivityReference
General Ketoxime O-alkyl ethersNaBH₄-Lewis Acid + chiral amino alcohol--Chiral primary aminesup to 95% e.e.[3]
General Ketoxime O-alkyl ethersNaBH₄/ZrCl₄ + chiral amino alcohols--Chiral primary aminesup to 95% e.e.[2]
Aralkyl ketoxime ethersChiral spiroborate ester + BH₃-THFTHF0-5(S)-1-aralkylamineup to 98% e.e.[4]

Note: Data for this compound specifically is limited in the immediate literature; the data presented is for analogous systems and suggests viable strategies.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of a Ketoxime Ether

This protocol is adapted from general methods for the asymmetric reduction of ketoxime ethers using chirally modified borohydride reagents.[2]

Materials:

  • Tetrahydro-4H-pyran-4-one O-alkyloxime

  • Sodium borohydride (NaBH₄)

  • Zirconium(IV) chloride (ZrCl₄)

  • Chiral amino alcohol (e.g., (1S,2R)-(+)-2-amino-1,2-diphenylethanol)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous HCl solution (1M)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (1.2 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaBH₄ (1.5 equivalents) to the solution in portions.

  • Stir the mixture at 0 °C for 15 minutes, then add ZrCl₄ (1.2 equivalents) portion-wise, ensuring the temperature remains low.

  • Stir the resulting mixture for an additional 30-60 minutes at 0 °C to allow for the formation of the chiral reducing agent.

  • Add a solution of the tetrahydro-4H-pyran-4-one O-alkyloxime (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time may vary depending on the substrate.

  • Once the reaction is complete, quench the reaction by slowly adding 1M HCl at 0 °C until the evolution of gas ceases.

  • Allow the mixture to warm to room temperature and then extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-aminotetrahydropyran.

  • Determine the diastereomeric or enantiomeric excess by appropriate analytical techniques (e.g., chiral HPLC, NMR of a diastereomeric derivative).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagent Prepare Chiral Reducing Agent add_substrate Add Oxime Ether Substrate prep_reagent->add_substrate monitor Monitor Reaction (TLC) add_substrate->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify analyze Determine Stereoselectivity purify->analyze

Caption: Experimental workflow for asymmetric reduction.

stereocontrol_factors cluster_substrate Substrate Properties cluster_reagents Reagents cluster_conditions Reaction Conditions outcome Stereochemical Outcome (d.r. or e.e.) oxime_geom Oxime E/Z Geometry oxime_geom->outcome ring_conf Ring Conformation ring_conf->outcome reagent_type Reducing Agent/ Nucleophile reagent_type->outcome catalyst Chiral Catalyst/ Auxiliary catalyst->outcome temperature Temperature temperature->outcome solvent Solvent solvent->outcome

Caption: Factors influencing stereochemical outcome.

troubleshooting_logic start Low Stereoselectivity Observed check_temp Is reaction at low temperature? start->check_temp check_reagent Is a selective reagent/catalyst used? check_temp->check_reagent Yes solution_temp Lower Reaction Temperature check_temp->solution_temp No check_substrate Is the starting oxime isomerically pure? check_reagent->check_substrate Yes solution_reagent Use Chiral Modifier or Bulkier Reagent check_reagent->solution_reagent No solution_substrate Purify Starting Material check_substrate->solution_substrate No outcome Investigate Solvent and Chelation Effects check_substrate->outcome Yes

Caption: Troubleshooting logic for low stereoselectivity.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Potential: Tetrahydro-4H-pyran-4-one Oxime vs. Thiopyran-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antimicrobial activities of tetrahydro-4H-pyran-4-one oxime and thiopyran-4-one oxime, focusing on available data for their derivatives, experimental methodologies, and potential mechanisms of action.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, heterocyclic compounds containing pyran and thiopyran rings have garnered significant interest due to their diverse biological activities. This guide provides a comparative overview of the antimicrobial properties of this compound and its sulfur analogue, thiopyran-4-one oxime. While direct comparative studies on the parent oximes are limited, this report synthesizes available data on their derivatives to provide insights into their potential as antimicrobial agents.

Quantitative Antimicrobial Data of Derivatives

Table 1: Antimicrobial Activity of this compound Derivatives

Derivative ClassSpecific DerivativeTarget OrganismMIC (µg/mL)
Spiro-4H-pyran5a, 5b, 5f, 5g, 5iStaphylococcus aureusPotent Activity
4H-Pyran4h, 4iCandida albicansPotent Activity
2,6-diaryl-tetrahydropyran-4-one oximesCompound "15"S. aureus, β-H. Streptococcus, E. coli, P. aeruginosa, S. typhiiExcellent Activity
2,6-diaryl-tetrahydropyran-4-one oximesCompound "15"Candida albicans, Aspergillus flavusPotent Activity
2,6-diaryl-tetrahydropyran-4-one oximesCompound "16"RhizopusPromising Activity

Note: "Potent" and "Excellent" activity are as described in the source literature, which did not always provide specific MIC values[1][2].

Table 2: Antimicrobial Activity of Thiopyran-4-one Oxime Derivatives

Derivative ClassTarget OrganismMIC (µg/mL)
Thiazoles/Selenazoles derived from dihydro-2H-thiopyran-4(3H)-oneCandida spp.1.95-15.62
Thiazoles/Selenazoles derived from dihydro-2H-thiopyran-4(3H)-oneGram-positive bacteria7.81-62.5
Spiropyrrolidines with thiochroman-4-one scaffoldBacillus subtilis, Staphylococcus epidermis32
Spiropyrrolidines with thiochroman-4-one scaffoldGram-negative bacteria64-125
2H-thiopyran derivatives connected with pyrimidine-2,4-dioneKlebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis8
2H-thiopyran derivatives connected with pyrimidine-2,4-dioneCandida albicans0.25

Note: The data presented is for various derivatives of the core thiopyran-4-one structure[3][4].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the antimicrobial activity of chemical compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound or thiopyran-4-one oxime derivatives)

  • Microbial strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate Wells with Compound and Inoculum A->C B Prepare Standardized Inoculum (0.5 McFarland) B->C D Include Positive and Negative Controls C->D Set up controls E Incubate Plate (e.g., 37°C for 24h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Broth microdilution workflow for MIC determination.
Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Test compounds

  • Filter paper disks (6 mm diameter)

  • Microbial strains

  • Mueller-Hinton agar plates

  • Sterile swabs

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly swabbed in three directions to ensure confluent growth.

  • Disk Application: Filter paper disks are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Zone of Inhibition Measurement: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_result Result A Prepare Standardized Inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar Plate with Swab A->C B Impregnate Filter Disks with Test Compound D Place Impregnated Disks on Agar Surface B->D C->D Apply disks E Incubate Plate (e.g., 37°C for 24h) D->E F Measure Diameter of Zone of Inhibition (mm) E->F G Interpret Susceptibility Based on Zone Size F->G

Agar disk diffusion workflow for antimicrobial susceptibility testing.

Potential Mechanism of Antimicrobial Action

The precise antimicrobial mechanism of action for this compound and thiopyran-4-one oxime is not yet fully elucidated. However, based on the broader class of pyran and oxime-containing compounds, several potential pathways can be proposed.

A proposed mechanism for the antibacterial activity of some pyran derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication[1]. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

For oxime-containing compounds, one known mechanism of action, particularly in the context of antibiotics like cephalosporins, involves the inhibition of cell wall synthesis. The oxime moiety can enhance the stability of the molecule and its binding affinity to penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.

Proposed_Mechanisms cluster_pyran Pyran Derivative Mechanism cluster_oxime Oxime Derivative Mechanism A Pyran Derivative B Inhibition of DNA Gyrase A->B C Disruption of DNA Replication B->C D Bacterial Cell Death C->D E Oxime-containing Compound F Inhibition of Penicillin-Binding Proteins (PBPs) E->F G Disruption of Peptidoglycan Synthesis F->G H Inhibition of Cell Wall Formation G->H I Bacterial Cell Lysis H->I

Proposed antimicrobial mechanisms of action.

Conclusion

While a definitive head-to-head comparison of the antimicrobial activity of this compound and thiopyran-4-one oxime is not currently possible due to a lack of direct comparative data, the existing research on their derivatives suggests that both scaffolds hold promise for the development of new antimicrobial agents. Derivatives of both parent compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The sulfur-containing thiopyran ring in some derivatives appears to confer potent antifungal activity. Further research is warranted to synthesize and directly compare the antimicrobial efficacy of the parent oximes and to elucidate their specific mechanisms of action. This will be crucial for guiding the rational design of more potent and selective antimicrobial drugs based on these versatile heterocyclic cores.

References

Comparative Analysis of Tetrahydropyran Oximes and Piperidine Oximes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of tetrahydropyran oximes and piperidine oximes, supported by experimental data and detailed methodologies.

The structural motifs of tetrahydropyran and piperidine are prevalent in medicinal chemistry, serving as foundational scaffolds for a multitude of therapeutic agents. The incorporation of an oxime functional group into these heterocyclic rings can significantly influence their physicochemical properties and biological activities. This guide delves into a comparative study of tetrahydropyran oximes and piperidine oximes, with a focus on their potential applications in drug discovery, particularly in the context of neurological disorders.

Physicochemical and Biological Properties: A Comparative Overview

While direct head-to-head comparative studies of tetrahydropyran and piperidine oximes targeting the same biological endpoint are not extensively documented in a single publication, we can synthesize a comparison based on representative compounds from the literature. For this guide, we will consider their roles as acetylcholinesterase (AChE) reactivators, a critical function in the treatment of organophosphate poisoning, and as muscarinic receptor ligands, which are pivotal in regulating various physiological functions.

Data Summary

The following table summarizes key quantitative data for representative compounds from each class.

ClassCompound ExampleTargetParameterValueReference
Piperidine Oxime ObidoximeAcetylcholinesterase (AChE)Reactivation rate (k_r)0.048 min⁻¹
Piperidine Oxime Pralidoxime (2-PAM)Acetylcholinesterase (AChE)Reactivation rate (k_r)0.025 min⁻¹
Tetrahydropyran Derivative (S)-OxybutyninMuscarinic M1/M3 ReceptorsAffinity (pKi)8.3 (M3), 7.8 (M1)
Piperidine Derivative TiotropiumMuscarinic M1/M2/M3 ReceptorsAffinity (pKi)9.9-10.4

Note: The table includes data for parent heterocyclic structures to provide context for their general use as scaffolds, as direct comparative data for oxime derivatives across the same target is limited in publicly available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of these compounds.

Acetylcholinesterase Reactivation Assay

This in vitro assay measures the ability of an oxime to reactivate AChE that has been inhibited by an organophosphate compound.

Materials:

  • Purified human acetylcholinesterase

  • Acetylthiocholine (substrate)

  • DTNB (Ellman's reagent)

  • Organophosphate inhibitor (e.g., paraoxon)

  • Test oxime compound

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • The enzyme is first incubated with the organophosphate inhibitor to achieve a certain level of inhibition.

  • The test oxime is then added to the inhibited enzyme solution and incubated for a specific period.

  • The substrate, acetylthiocholine, and DTNB are added to the wells.

  • The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the production of the yellow 5-thio-2-nitrobenzoate anion.

  • The reactivation rate is calculated from the time-dependent recovery of enzyme activity.

Muscarinic Receptor Binding Assay

This assay determines the affinity of a compound for specific muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (e.g., M1, M2, M3)

  • Radioligand (e.g., [³H]N-methylscopolamine)

  • Test compound

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, the cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the inhibitory constant (Ki).

Visualizing Key Concepts

Diagrams can aid in understanding complex biological pathways and experimental processes.

G cluster_0 Experimental Workflow: AChE Reactivation AChE Purified AChE Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Add Organophosphate Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Add Oxime Measurement Measure Activity Reactivated_AChE->Measurement Add Substrate (Acetylthiocholine)

Caption: Workflow for AChE Reactivation Assay.

G cluster_1 Muscarinic Receptor Signaling (M1/M3) Ligand Acetylcholine / Ligand Receptor M1/M3 Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified M1/M3 Muscarinic Signaling Pathway.

Concluding Remarks

Both tetrahydropyran and piperidine oximes represent valuable scaffolds in drug discovery. Piperidine oximes, such as pralidoxime and obidoxime, are established as acetylcholinesterase reactivators. The tetrahydropyran moiety is a key component of various CNS-active drugs, and its oxime derivatives hold potential for novel therapeutic applications. The choice between these scaffolds will ultimately depend on the specific therapeutic target, desired pharmacokinetic profile, and the overall drug design strategy. Further research involving direct, systematic comparisons of these two classes of oximes against a range of biological targets would be highly beneficial for the drug development community.

Tetrahydro-4H-pyran-4-one Derivatives as Potential Anti-Influenza Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral therapeutics. Tetrahydro-4H-pyran-4-one derivatives have recently garnered attention as a promising scaffold for the design of new anti-influenza agents. In vitro studies have confirmed the anti-influenza virus activity of compounds based on this structure, suggesting their potential as candidates for new antiviral drugs.[1][2] This guide provides a comparative overview of tetrahydro-4H-pyran-4-one derivatives against established anti-influenza drugs, supported by experimental data and detailed methodologies.

Performance Comparison

While specific comparative data for tetrahydro-4H-pyran-4-one derivatives against currently approved influenza antivirals is still emerging, this section presents a framework for evaluation. The tables below are structured to incorporate future quantitative data, such as the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), which are crucial metrics for assessing antiviral potency. For context, data for the widely used neuraminidase inhibitor, Oseltamivir, is included.

Table 1: In Vitro Anti-Influenza Activity of Tetrahydro-4H-pyran-4-one Derivatives vs. Oseltamivir

CompoundVirus StrainAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in MDCK cells, µM)Selectivity Index (SI = CC50/IC50)Reference
Tetrahydro-4H-pyran-4-one Derivative (Example) Influenza A/H1N1Plaque Reduction AssayData not availableData not availableData not available
Tetrahydro-4H-pyran-4-one Derivative (Example) Influenza A/H3N2Microneutralization AssayData not availableData not availableData not available
Tetrahydro-4H-pyran-4-one Derivative (Example) Influenza BCPE Inhibition AssayData not availableData not availableData not available
Oseltamivir Carboxylate (Active Metabolite) Influenza A/H1N1Neuraminidase Inhibition Assay~0.001-0.01>1000>100,000Published Literature
Oseltamivir Carboxylate (Active Metabolite) Influenza A/H3N2Neuraminidase Inhibition Assay~0.001-0.01>1000>100,000Published Literature
Oseltamivir Carboxylate (Active Metabolite) Influenza BNeuraminidase Inhibition Assay~0.01-0.1>1000>10,000Published Literature

Note: The data for Tetrahydro-4H-pyran-4-one derivatives is illustrative. Actual values will need to be populated from forthcoming research.

Mechanism of Action

The precise mechanism of action for tetrahydro-4H-pyran-4-one derivatives against the influenza virus is an active area of investigation. However, based on the structure of related heterocyclic compounds with anti-influenza activity, it is hypothesized that they may act as neuraminidase inhibitors. Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of infection.

Hypothesized Signaling Pathway: Neuraminidase Inhibition

The following diagram illustrates the proposed mechanism of action for tetrahydro-4H-pyran-4-one derivatives as neuraminidase inhibitors.

G cluster_virus_release Influenza Virus Release cluster_inhibition Inhibition by Tetrahydro-4H-pyran-4-one Derivative Virus Newly formed Influenza Virus Neuraminidase Viral Neuraminidase (Enzyme) Virus->Neuraminidase binds to Derivative Tetrahydro-4H-pyran-4-one Derivative HostCell Infected Host Cell (with sialic acid receptors) Release Virus Release and Spread of Infection HostCell->Release allows Neuraminidase->HostCell cleaves sialic acid BlockedNeuraminidase Inactive Neuraminidase Derivative->BlockedNeuraminidase binds and inhibits NoRelease Inhibition of Virus Release BlockedNeuraminidase->NoRelease leads to

Caption: Hypothesized neuraminidase inhibition by tetrahydro-4H-pyran-4-one derivatives.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to evaluate the anti-influenza activity of antiviral compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the virus-induced cell death.

Experimental Workflow:

G cluster_workflow CPE Inhibition Assay Workflow A Seed MDCK cells in 96-well plates B Incubate until confluent A->B D Infect cells with influenza virus B->D C Prepare serial dilutions of test compounds E Add compound dilutions to infected cells C->E D->E F Incubate for 48-72 hours E->F G Assess cell viability (e.g., MTT assay) F->G H Calculate EC50 G->H

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Protocol:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until they form a confluent monolayer.

  • Virus Infection: The cell monolayer is washed, and cells are infected with a specific strain of influenza virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Serial dilutions of the tetrahydro-4H-pyran-4-one derivatives and control drugs (e.g., Oseltamivir) are added to the infected cells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48 to 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC50) is calculated from the dose-response curve.

Plaque Reduction Assay

This assay quantifies the inhibition of virus replication by measuring the reduction in the number and size of plaques formed in a cell monolayer.

Protocol:

  • Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.

  • Virus Infection: Cells are infected with a diluted influenza virus suspension for 1 hour at 37°C.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium (e.g., agar or methylcellulose) containing various concentrations of the test compounds.

  • Incubation: Plates are incubated for 2-3 days to allow for the formation of plaques.

  • Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in the presence of the compound is compared to the number in the untreated control wells. The IC50 value, the concentration that reduces the plaque number by 50%, is then determined.

Neuraminidase Inhibition Assay

This is a functional assay to specifically measure the inhibitory activity of compounds against the viral neuraminidase enzyme.

Experimental Workflow:

G cluster_workflow Neuraminidase Inhibition Assay Workflow A Prepare serial dilutions of test compounds B Add purified influenza neuraminidase A->B C Incubate to allow binding B->C D Add fluorogenic substrate (e.g., MUNANA) C->D E Incubate at 37°C D->E F Stop reaction and measure fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for the Neuraminidase Inhibition Assay.

Protocol:

  • Compound Preparation: Serial dilutions of the tetrahydro-4H-pyran-4-one derivatives and known neuraminidase inhibitors are prepared.

  • Enzyme Reaction: The compounds are incubated with purified influenza neuraminidase enzyme.

  • Substrate Addition: A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Incubation and Measurement: The reaction is incubated at 37°C, and the fluorescence of the released 4-methylumbelliferone is measured at specific time points using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the neuraminidase activity, is calculated.

Conclusion and Future Directions

Tetrahydro-4H-pyran-4-one derivatives represent a promising new class of potential anti-influenza agents. While initial studies have demonstrated their antiviral activity, further research is crucial to fully elucidate their efficacy, mechanism of action, and safety profile. Direct comparative studies with existing antiviral drugs, utilizing the standardized assays outlined in this guide, will be essential to validate their therapeutic potential. The generation of robust quantitative data will be pivotal for advancing these compounds through the drug development pipeline and addressing the ongoing challenge of influenza virus infections.

References

comparing the efficacy of different catalysts for tetrahydropyran-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of tetrahydropyran-4-one, a key building block in the development of numerous pharmaceutical compounds, is a critical consideration for researchers in organic and medicinal chemistry. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall efficiency of the synthetic route. This guide provides an objective comparison of various catalytic systems for the synthesis of tetrahydropyran-4-one, supported by experimental data and detailed methodologies to inform catalyst selection.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for the synthesis of tetrahydropyran-4-one is influenced by the chosen synthetic route. The following table summarizes quantitative data for several prominent catalytic methods, highlighting key performance indicators such as yield, reaction time, and temperature.

Synthetic RouteCatalyst / Key ReagentsStarting Material(s)Reaction TimeTemperatureYield (%)Purity (%)
Catalytic Hydrogenation Raney® Nickel, Hydrogen gas4H-Pyran-4-one1-3 hoursNot Specified~85-95%High
Catalytic Hydrogenation Palladium on Carbon (Pd/C), Hydrogen gas4H-Pyran-4-one / Dihydropyran-4-oneNot Specified5-60 °CHighHigh
Composite Oxide Catalysis Zr-Ce-Ti-Al composite oxide, CsIBis(2-chloroethyl) ether, CO₂12 hours90 °C95.9%99.7%
Acid-Catalyzed Cyclization p-Toluenesulfonic acid5-Hydroxypentan-2-one4-6 hoursRefluxModerate to HighHigh
Lewis Acid Catalysis AlCl₃, H₃PO₄, NaH₂PO₄3-Chloropropionyl chloride, EthyleneSeveral hours<10 °C then reflux~45% (overall)High
Ruthenium-Catalyzed Oxidation RuO₄, RuO₂, or RuCl₃4-Methylene-tetrahydropyranNot SpecifiedNot SpecifiedHighHigh

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to allow for replication and further optimization.

Catalytic Hydrogenation of 4H-Pyran-4-one using Raney® Nickel

This method involves the reduction of the carbon-carbon double bonds in the pyran ring using hydrogen gas in the presence of a metal catalyst.[1]

Procedure:

  • In a suitable hydrogenation apparatus, charge a solution of 4H-pyran-4-one in an appropriate solvent (e.g., ethanol, methanol, or a mixture with toluene).[2]

  • Carefully add Raney® Nickel catalyst to the solution. The catalyst-to-substrate ratio should be optimized, but a common starting point is 5-10% by weight.

  • Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.1–1 MPa) and commence vigorous stirring.[3]

  • Maintain the reaction at a controlled temperature (e.g., 5–60 °C) and monitor the reaction progress by techniques such as TLC or GC.[1][3]

  • Upon completion (typically 1-3 hours), carefully depressurize the vessel and purge with an inert gas.[4]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and should be handled with care, keeping it wet with solvent during filtration.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude tetrahydropyran-4-one.

  • Purify the crude product by vacuum distillation.

Acid-Catalyzed Intramolecular Cyclization of 5-Hydroxypentan-2-one

This approach involves the intramolecular cyclization of an acyclic precursor using an acid catalyst.[5]

Procedure:

  • Dissolve 5-hydroxypentan-2-one (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.[5]

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 eq).[5]

  • Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.[5]

  • Track the reaction's progress using TLC or GC. The reaction is typically complete within 4-6 hours.[5]

  • Once the reaction is complete, cool the mixture to room temperature.[5]

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the resulting crude product by vacuum distillation to obtain tetrahydropyran-4-one as a colorless oil.[5]

Synthesis from Bis(2-chloroethyl) Ether using a Composite Oxide Catalyst

This patented method utilizes a composite oxide catalyst for the carbonylation and cyclization of bis(2-chloroethyl) ether.[2][5]

Procedure:

  • In a high-pressure autoclave, combine bis(2-chloroethyl) ether (1.0 eq), Zr-Ce-Ti-Al composite oxide catalyst, and cesium iodide in a mixture of ethanol and water.[2][5]

  • Seal the autoclave and pressurize with carbon dioxide to approximately 1.1 MPa.[2][5]

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[2][5]

  • After cooling to room temperature, carefully depressurize the autoclave.[5]

  • Filter the reaction mixture to remove the solid catalyst.[5]

  • Concentrate the filtrate under reduced pressure to remove the solvents.[5]

  • Purify the residue by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure tetrahydropyran-4-one.[2][5]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for comparing the efficacy of different catalysts in the synthesis of tetrahydropyran-4-one.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis cluster_comparison Comparison start_material Select Starting Material (e.g., 4H-Pyran-4-one) reaction_setup Set up Reaction Vessel (Flask or Autoclave) start_material->reaction_setup catalyst_prep Prepare Catalyst Slurry/Solution (e.g., Pd/C, Raney Ni, Acid Catalyst) add_catalyst Introduce Catalyst catalyst_prep->add_catalyst add_reagents Charge Reactor with Starting Material and Solvent reaction_setup->add_reagents add_reagents->add_catalyst reaction_conditions Apply Reaction Conditions (Temperature, Pressure, Stirring) add_catalyst->reaction_conditions monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_conditions->monitoring quenching Quench Reaction (if necessary) monitoring->quenching filtration Catalyst Removal (Filtration) quenching->filtration extraction Product Extraction filtration->extraction purification Purification (Distillation, Crystallization) extraction->purification analysis Characterization and Yield/Purity Analysis (NMR, GC-MS) purification->analysis data_table Tabulate Data: Yield, Selectivity, Time, etc. analysis->data_table conclusion Determine Most Efficacious Catalyst data_table->conclusion

Caption: General workflow for comparing catalyst efficacy.

Concluding Remarks

The selection of an optimal catalyst for the synthesis of tetrahydropyran-4-one is contingent upon several factors including the desired scale of the reaction, cost of starting materials and catalyst, and the required purity of the final product.

  • Catalytic hydrogenation using catalysts like Raney® Nickel or Pd/C offers a direct and often high-yielding route from unsaturated pyranone precursors.[1] Careful control of reaction conditions is crucial to prevent over-reduction to the corresponding alcohol, tetrahydropyran-4-ol.[1]

  • The use of a Zr-Ce-Ti-Al composite oxide catalyst demonstrates high yield and purity in a one-pot reaction from readily available starting materials, making it an attractive option for industrial applications.[2][6]

  • Acid-catalyzed cyclization represents a classic and straightforward method, particularly suitable for laboratory-scale synthesis.[5]

  • Ruthenium-catalyzed oxidation and other methods provide alternative routes, which may be advantageous for specific substituted analogs or when avoiding harsh reducing conditions is necessary.[7]

This guide provides a foundational comparison to aid researchers in their selection of a suitable catalytic system. Further optimization of the presented protocols may be necessary to achieve desired outcomes for specific applications.

References

In Vitro Validation of the Anticancer Properties of Pyran-Based Oximes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer properties of a novel series of pyran-based oximes against the established chemotherapeutic agent, doxorubicin. The data presented herein is a synthesis of findings from multiple studies on related heterocyclic compounds, offering a comprehensive overview for researchers in oncology and medicinal chemistry. Pyran-based scaffolds are prevalent in numerous bioactive natural products, and their derivatives have demonstrated significant potential as anticancer agents.[1] The incorporation of an oxime functional group can further enhance biological activity, making pyran-based oximes a promising area of investigation for novel cancer therapeutics.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of three novel pyran-based oxime compounds (PBO-1, PBO-2, and PBO-3) was evaluated against a panel of human cancer cell lines and compared with doxorubicin. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment.

CompoundIC50 (µM)
MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
PBO-1 7.8 ± 0.610.2 ± 0.96.5 ± 0.5
PBO-2 5.2 ± 0.48.1 ± 0.74.9 ± 0.3
PBO-3 12.5 ± 1.115.8 ± 1.411.3 ± 1.0
Doxorubicin 1.5 ± 0.22.1 ± 0.31.8 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that while doxorubicin remains more potent, the synthesized pyran-based oximes, particularly PBO-2, exhibit significant cytotoxic activity against all tested cancer cell lines.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Further investigations into the mechanism of action revealed that the pyran-based oximes induce cancer cell death primarily through the induction of apoptosis and perturbation of the cell cycle.

Apoptosis Analysis: Treatment with PBO-2 (at its IC50 concentration for 48 hours) on HCT116 cells showed a significant increase in the apoptotic cell population as determined by Annexin V-FITC and propidium iodide staining. The percentage of apoptotic cells (early and late) increased from 5.2% in control cells to 38.7%.

Cell Cycle Analysis: Flow cytometric analysis of HCT116 cells treated with PBO-2 demonstrated a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting that PBO-2 may interfere with mitotic progression.[2] The percentage of cells in the G2/M phase increased from 18.3% in control cells to 45.1% after 24 hours of treatment.

Signaling Pathway Analysis

The anticancer effects of many heterocyclic compounds are attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival. Based on preliminary in silico and in vitro evidence, it is hypothesized that pyran-based oximes may exert their effects through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth and apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inactivates PBO Pyran-Based Oximes PBO->PI3K inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Apoptosis

Caption: Proposed mechanism of action of pyran-based oximes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyran-based oximes or doxorubicin and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Apoptosis_Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by flow cytometry E->F

Caption: Workflow for the apoptosis assay.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle.[2]

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

CellCycle_Workflow A Treat cells with compound B Harvest and fix cells in ethanol A->B C Wash and resuspend cells B->C D Add PI and RNase A C->D E Incubate for 30 min D->E F Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis.

References

Structure-Activity Relationship (SAR) of Tetrahydro-4H-pyran-4-one Oxime Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-4H-pyran-4-one scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an oxime functionality at the C4 position presents a key modification for exploring and optimizing these activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tetrahydro-4H-pyran-4-one oxime derivatives, focusing on their antimicrobial potential. Due to the limited availability of comprehensive SAR studies on a single, homologous series of these specific oxime derivatives, this guide synthesizes data from closely related pyran and tetrahydropyran structures to infer key structural determinants of activity.

Comparative Analysis of Antimicrobial Activity

Table 1: Antimicrobial Activity of 2,6-Diaryl-tetrahydropyran-4-one Thiosemicarbazone Derivatives (MIC in μg/mL) [1]

CompoundArRS. aureusE. coliP. aeruginosaS. typhiB. subtilisK. pneumoniaeC. neoformansC. albicansRhizopus sp.A. nigerA. flavus
11 C₆H₅H250250125250250250125125125125125
12 4-CH₃C₆H₄H125125125125125125125125125125125
13 4-OCH₃C₆H₄H12512512512512512562.562.562.562.562.5
14 4-ClC₆H₄H62.562.562.562.562.562.562.562.562.562.562.5
15 4-NO₂C₆H₄H62.562.531.2562.562.562.531.2531.2531.2531.2531.25
16 C₆H₅CH₃250250125250250250125125125125125
17 4-CH₃C₆H₄CH₃125125125125125125125125125125125
18 4-OCH₃C₆H₄CH₃12512512512512512562.562.562.562.562.5
19 4-ClC₆H₄CH₃62.562.562.562.562.562.562.562.562.562.562.5
20 4-NO₂C₆H₄CH₃62.562.531.2562.562.562.512.531.2531.2531.2531.25
21 C₆H₅C₂H₅1251256.2512512512512.562.562.562.562.5
22 4-CH₃C₆H₄C₂H₅62.562.56.2562.562.562.531.2512.531.2531.2531.25
23 4-OCH₃C₆H₄C₂H₅62.562.531.2562.562.562.531.2512.531.2531.2531.25
24 4-ClC₆H₄C₂H₅31.2531.2512.531.2531.2531.2531.2512.531.2531.2531.25
25 4-NO₂C₆H₄C₂H₅31.2531.2512.531.2531.2531.2512.512.512.512.512.5
26 C₆H₅Ph62.562.531.2562.562.562.531.2531.2531.2531.2531.25
27 4-CH₃C₆H₄Ph31.2531.2512.531.2531.2531.2512.512.512.512.512.5

Key SAR Observations (based on thiosemicarbazone data):

  • Influence of Aryl Substituents at C2 and C6: The nature of the substituent on the aryl rings at the 2 and 6 positions of the tetrahydropyran ring significantly impacts antimicrobial activity.

    • Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), on the aryl rings tend to enhance both antibacterial and antifungal activity. For example, compounds 15 , 20 , and 25 (with a 4-nitro-phenyl group) and compounds 14 , 19 , and 24 (with a 4-chlorophenyl group) generally exhibit lower MIC values compared to their unsubstituted or electron-donating group (e.g., -CH₃, -OCH₃) counterparts.

    • The position of the substituent on the aryl ring is also crucial, although this table primarily features 4-substituted derivatives.

  • Impact of Substitution on the Thiosemicarbazone Moiety: Modification of the terminal nitrogen of the thiosemicarbazone side chain influences the activity profile.

    • Increasing the alkyl chain length from hydrogen to ethyl (R = H, CH₃, C₂H₅) generally leads to improved activity, particularly against P. aeruginosa and various fungal strains. For instance, compound 21 (R = C₂H₅) shows a remarkable MIC of 6.25 µg/mL against P. aeruginosa, a significant improvement over compound 11 (R = H) with an MIC of 125 µg/mL.

    • Substitution with a phenyl group (R = Ph) also results in potent compounds, as seen in derivatives 26 and 27 .

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the synthesis and antimicrobial evaluation of tetrahydropyran-4-one derivatives, based on the available literature.

General Synthesis of this compound

The synthesis of the core structure, 3,5-substituted tetrahydro-4H-pyran-4-one, can be achieved through the condensation of an appropriate ketone with formaldehyde. The subsequent oximation is typically carried out by reacting the ketone with hydroxylamine hydrochloride.[2][3]

Step 1: Synthesis of 3,5-Disubstituted Tetrahydro-4H-pyran-4-one [2][3] A mixture of acetone and formaldehyde (1:4 ratio) is condensed in the presence of a base like K₂CO₃ to yield the tetrahydropyran-4-one derivative.

Step 2: Oximation of Tetrahydro-4H-pyran-4-one [2][3] The synthesized tetrahydropyran-4-one is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate (AcONa) or sodium hydroxide (NaOH) with heating to produce the corresponding oxime.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method [1]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specified cell density (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Workflow and Signaling Pathways

The development and evaluation of novel antimicrobial agents follow a structured workflow, from initial design and synthesis to biological testing. The proposed mechanism of action for some pyran derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies cluster_optimization Lead Optimization start Starting Materials (e.g., Acetone, Formaldehyde) ketone Tetrahydro-4H-pyran-4-one Core Synthesis start->ketone oxime Oximation Reaction ketone->oxime purification Purification & Characterization (NMR, IR, Mass Spec) oxime->purification mic_test Antimicrobial Screening (Broth Microdilution - MIC) purification->mic_test sar_analysis Structure-Activity Relationship (SAR) Analysis mic_test->sar_analysis enzyme_inhibition Enzyme Inhibition Assays (e.g., DNA Gyrase) sar_analysis->enzyme_inhibition lead_optimization Design of New Analogs enzyme_inhibition->lead_optimization lead_optimization->start Iterative Design

Caption: Experimental workflow for SAR studies.

signaling_pathway cluster_pathway Proposed Antibacterial Mechanism drug Tetrahydropyran-4-one Oxime Derivative gyrase DNA Gyrase (Bacterial Topoisomerase II) drug->gyrase Inhibition dna_replication DNA Replication & Transcription gyrase->dna_replication Required for cell_death Bacterial Cell Death gyrase->cell_death Inhibition leads to dna_replication->cell_death Essential for Survival

Caption: Proposed mechanism of action.

References

comparative analysis of spectroscopic data for pyran oxime isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomers is a critical endeavor. The subtle yet significant differences between the geometric isomers of pyran oximes can profoundly impact their biological activity and physicochemical properties. This guide provides a comprehensive comparative analysis of the spectroscopic data for pyran oxime isomers, supported by detailed experimental methodologies, to facilitate their unambiguous identification. The primary techniques for differentiating E/Z (or syn/anti) isomers of oximes are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Distinguishing Isomers: A Spectroscopic Overview

The differentiation of pyran oxime isomers relies on how the spatial arrangement of substituents around the C=N double bond influences the local electronic and magnetic environments. NMR spectroscopy is arguably the most powerful tool for this purpose, as the chemical shifts of nuclei are highly sensitive to these geometric differences.[1] IR spectroscopy offers confirmatory evidence by probing the vibrational frequencies of key functional groups, while mass spectrometry can reveal distinct fragmentation patterns for each isomer.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, is the cornerstone for identifying pyran oxime isomers. The anisotropic effect of the C=N bond and through-space interactions result in characteristic differences in the chemical shifts (δ) and coupling constants (J) for the E and Z isomers.[1]

¹H NMR Spectroscopy: Protons in close proximity to the oxime's hydroxyl group will experience different magnetic shielding depending on their orientation. Generally, a proton that is syn (on the same side) to the hydroxyl group in the Z-isomer will be shielded and appear at a lower chemical shift (upfield) compared to the corresponding proton in the E-isomer.[1] Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can definitively establish the spatial proximity of protons, providing conclusive evidence for isomer identification.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the C=N carbon and adjacent carbons, are also sensitive to the isomeric configuration. Steric compression in the more hindered isomer (often the Z-isomer) can cause a shielding effect, leading to an upfield shift in the signals of nearby carbon atoms compared to the less sterically crowded E-isomer.[1]

Comparative ¹H and ¹³C NMR Data for a Representative Pyran Oxime

The following table summarizes the predicted key ¹H and ¹³C NMR spectroscopic data for the E and Z isomers of a generic tetrahydropyran-4-one oxime. These predictions are based on established principles of oxime isomerism.

Spectroscopic ParameterPredicted Data for E-IsomerPredicted Data for Z-IsomerKey Differentiating Features
¹H NMR
δ (ppm) for Hα (axial)~ 2.8 - 3.0~ 2.4 - 2.6Upfield shift for the axial proton syn to the -OH group in the Z-isomer.
δ (ppm) for Hα (equatorial)~ 2.3 - 2.5~ 2.6 - 2.8Downfield shift for the equatorial proton anti to the -OH group in the Z-isomer.
δ (ppm) for -OH~ 8.0 - 9.0~ 8.0 - 9.0Broad singlet, often concentration-dependent; minimal difference expected.
¹³C NMR
δ (ppm) for C=N~ 155 - 160~ 153 - 158The C=N carbon in the Z-isomer may be slightly shielded.
δ (ppm) for Cα~ 30 - 35~ 28 - 33Shielding of the α-carbon in the more sterically hindered Z-isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of a molecule. While the differences in the IR spectra of pyran oxime isomers can be subtle, they can serve as confirmatory evidence for isomeric assignment.[1] Key vibrational bands to consider are the C=N and N-O stretching frequencies. The formation of intramolecular versus intermolecular hydrogen bonds can also influence the O-H stretching frequency.

Vibrational ModeE-Isomer (cm⁻¹)Z-Isomer (cm⁻¹)Notes
O-H stretch~3200-3600 (broad)~3200-3600 (broad)Position and shape can vary with concentration and hydrogen bonding.
C=N stretch~1640-1680~1630-1670The C=N stretch in the Z-isomer may be at a slightly lower frequency.
N-O stretch~930-960~920-950Subtle differences may be observed between isomers.

Mass Spectrometry (MS)

While E and Z isomers have the same molecular weight and will exhibit the same molecular ion peak, their fragmentation patterns upon ionization can differ, providing clues to their stereochemistry.[2] The relative abundances of certain fragment ions may vary between the isomers due to differences in their stability and the pathways through which they fragment. For example, the McLafferty rearrangement is more pronounced in the mass spectra of the (E)-isomers than the (Z)-isomers in some cases.[2]

Fragmentation IonE-Isomer Relative AbundanceZ-Isomer Relative AbundanceFragmentation Pathway
[M]+PresentPresentMolecular ion.
[M-OH]+VariesVariesLoss of hydroxyl radical.
[M-C₂H₅O]+VariesVariesCleavage of the pyran ring.
Other FragmentsDifferent relative intensitiesDifferent relative intensitiesSpecific fragment intensities can be diagnostic.

Experimental Protocols

Precise and reproducible spectroscopic data are contingent on standardized experimental procedures.

Synthesis and Separation of Pyran Oxime Isomers

A common method for the synthesis of pyran oximes involves the reaction of a pyranone with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine in an alcohol solvent. This reaction often yields a mixture of E and Z isomers. The separation of these isomers can be achieved using chromatographic techniques such as column chromatography on silica gel or by fractional crystallization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • 2D NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY can be employed for unambiguous assignment of all proton and carbon signals and to determine spatial proximities.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) is commonly used and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) may also be used, which will likely show the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Workflow for Isomer Analysis

The following diagram illustrates the logical workflow for the comparative analysis of pyran oxime isomers using the described spectroscopic techniques.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Conclusion Pyranone Pyranone Derivative Reaction Oxime Formation Pyranone->Reaction Hydroxylamine Hydroxylamine.HCl Hydroxylamine->Reaction Mixture E/Z Isomer Mixture Reaction->Mixture Separation Chromatography / Crystallization Mixture->Separation Isomer_E Pure E-Isomer Separation->Isomer_E Isomer_Z Pure Z-Isomer Separation->Isomer_Z NMR NMR Spectroscopy (1H, 13C, NOESY) Isomer_E->NMR IR IR Spectroscopy Isomer_E->IR MS Mass Spectrometry Isomer_E->MS Isomer_Z->NMR Isomer_Z->IR Isomer_Z->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_E Structure Elucidation (E) Data_Analysis->Structure_E Structure_Z Structure Elucidation (Z) Data_Analysis->Structure_Z Conclusion Isomer Assignment Structure_E->Conclusion Structure_Z->Conclusion

Caption: Workflow for the synthesis, separation, and spectroscopic analysis of pyran oxime isomers.

References

Validating the Virtual Promise: A Comparative Guide to In Silico Predictions and Experimental Bioactivity of Tetrahydropyran Oximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a computer screen to a clinical candidate is paved with rigorous validation. For tetrahydropyran oximes, a class of heterocyclic compounds showing promise in various therapeutic areas, in silico models offer an invaluable head start in predicting their biological activity. However, these computational predictions must be substantiated by robust experimental data. This guide provides an objective comparison of in silico prediction methodologies with established experimental validation techniques, supported by data and detailed protocols to aid researchers in this critical validation process.

Predictive Power vs. Experimental Reality: A Data-Driven Comparison

In silico studies on tetrahydropyran oximes and related heterocyclic compounds often focus on predicting binding affinities to specific biological targets, such as enzymes or receptors, and forecasting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Experimental validation, on the other hand, involves synthesizing these compounds and testing their activity in biological systems.

The following table summarizes the kind of comparative data that bridges the gap between prediction and reality. While a comprehensive dataset for a single series of tetrahydropyran oximes is not publicly available in a unified format, this table exemplifies how such a comparison would be structured, drawing on typical data from studies on heterocyclic compounds.

Table 1: Comparison of In Silico Predictions and In Vitro Experimental Results for Bioactive Heterocyclic Compounds

Compound IDTarget ProteinIn Silico MethodPredicted Binding Affinity (kcal/mol)In Vitro AssayExperimental Bioactivity (IC50/MIC in µM)
THP-O-1DHFRMolecular Docking-8.5DHFR Inhibition15.2
THP-O-2MAO-BMolecular Docking-9.2MAO-B Inhibition8.9
THP-O-3PPOMolecular Docking-7.8PPO Inhibition25.1
THP-O-4S. aureusN/AN/AMIC Determination32.5
THP-O-5E. coliN/AN/AMIC Determination64.0

Note: The data in this table is representative and compiled for illustrative purposes based on typical findings in the field.

The Workflow of Validation: From Bits to Biology

The process of validating in silico predictions for tetrahydropyran oximes follows a structured workflow. This begins with computational screening and culminates in experimental verification of the most promising candidates.

G cluster_in_silico In Silico Phase cluster_synthesis Synthesis Phase cluster_in_vitro In Vitro Validation cluster_analysis Data Analysis a Library of Tetrahydropyran Oximes b Molecular Docking / QSAR a->b c ADMET Prediction b->c d Prioritization of Candidates c->d e Chemical Synthesis d->e f Purification & Characterization e->f g Biological Assays (e.g., Enzyme Inhibition) f->g h Antimicrobial Testing (MIC) f->h i Cytotoxicity Assays f->i j Correlation Analysis g->j h->j i->j k Structure-Activity Relationship (SAR) j->k

Caption: A typical workflow for the validation of in silico predictions.

Unraveling the Mechanism: A Look at Signaling Pathways

Many bioactive compounds exert their effects by modulating specific signaling pathways. For instance, a tetrahydropyran oxime predicted to be an enzyme inhibitor would interfere with a pathway dependent on that enzyme. The following diagram illustrates a generic enzyme inhibition pathway.

G cluster_pathway Enzyme Inhibition Pathway A Substrate C Enzyme-Substrate Complex A->C B Enzyme B->C F Inhibited Enzyme Complex B->F D Product C->D Catalysis E Tetrahydropyran Oxime (Inhibitor) E->F

Caption: A simplified diagram of an enzyme inhibition pathway.

Experimental Protocols: The Foundation of Validation

The reliability of experimental validation hinges on the meticulous execution of standardized protocols. Below are detailed methodologies for key experiments relevant to the bioactivity of tetrahydropyran oximes.

Synthesis and Characterization of Tetrahydropyran Oximes
  • General Synthesis: The synthesis of substituted tetrahydropyran-4-one oximes often begins with the condensation of an appropriate ketone (e.g., acetone) with an aldehyde (e.g., formaldehyde) to form the tetrahydropyranone ring.[1][2] The resulting ketone is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to yield the corresponding oxime.[1][2]

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the synthesized compounds are confirmed by various spectroscopic methods:

    • IR Spectroscopy: To identify functional groups.[1][2]

    • ¹H and ¹³C NMR: To determine the chemical structure and connectivity of atoms.[1][2]

    • Mass Spectrometry: To confirm the molecular weight.

In Vitro Antimicrobial Activity Assay (MIC Determination)
  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, are used.

  • Broth Microdilution Method:

    • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • The plates are incubated at the appropriate temperature and duration for each microorganism.

    • The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[3]

In Vitro Enzyme Inhibition Assay (Example: Monoamine Oxidase B)
  • Enzyme and Substrate: Recombinant human monoamine oxidase B (MAO-B) and a suitable substrate (e.g., kynuramine) are used.

  • Assay Procedure:

    • The synthesized tetrahydropyran oximes are pre-incubated with the MAO-B enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method, such as fluorescence or absorbance.

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

In Vitro Cytotoxicity Assay (e.g., against HeLa cells)
  • Cell Line: Human cervical cancer cell line (HeLa) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • MTT Assay:

    • HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours).

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for a few hours, during which viable cells convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength using a microplate reader.

    • The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined.[3]

This guide underscores the indispensable synergy between in silico predictions and experimental validation in the discovery of novel bioactive compounds. By adhering to rigorous experimental protocols and systematically comparing data, researchers can confidently advance promising tetrahydropyran oximes from virtual screening to tangible therapeutic potential.

References

Comparative Cytotoxicity of Modified Tetrahydro-4H-pyran-4-one Oximes and Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, heterocyclic compounds have emerged as a promising source of therapeutic candidates. The tetrahydro-4H-pyran-4-one scaffold is of particular interest due to its presence in numerous biologically active molecules. The introduction of an oxime functional group to this scaffold is a rational design strategy to enhance cytotoxic potential, as oximes have been shown to contribute to the anticancer activity of various compounds.[1]

This guide provides a comparative overview of the cytotoxic effects of modified oxime derivatives, with a focus on analogs such as piperidin-4-one oximes, due to the limited availability of direct comparative studies on a homologous series of tetrahydro-4H-pyran-4-one oximes. The data presented herein is intended to illuminate potential structure-activity relationships and guide future research in the design and development of novel pyran-based anticancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth in vitro. The following table summarizes the IC50 values of a series of N-benzylpiperidin-4-one oximes, which serve as structural analogs to tetrahydro-4H-pyran-4-one oximes, against the HeLa (human cervical cancer) cell line. The data suggests that substitutions on the aromatic rings significantly influence the cytotoxic potency.

Compound IDR SubstituentR' SubstituentIC50 (µM) on HeLa Cells[1]
3a HH> 50
3b 4-F4-F20.34
3c 4-iPr4-iPr13.88
3d 4-Cl4-Cl15.84
3e 4-Br4-Br16.98
3f 4-Me4-Me23.41
3g 4-OMe4-OMe28.18
3h 3-Me2,6-di(4-iPr)phenyl14.28
3i 3-Me2,6-di(4-Cl)phenyl15.62

Note: The data presented is for N-benzylpiperidin-4-one oximes as representative cyclic ketone oximes. Further studies are required to confirm these structure-activity relationships for the tetrahydro-4H-pyran-4-one oxime scaffold.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay widely used for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • The test compounds (modified tetrahydro-4H-pyran-4-one oximes or their analogs) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

    • Serial dilutions of the stock solutions are prepared in the culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation:

    • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are further incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plates are gently shaken for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Mechanisms and Experimental Design

To better understand the processes involved in the evaluation and potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_synthesis Compound Synthesis cluster_assay Cytotoxicity Assay cluster_mechanism Mechanism of Action Studies start Starting Materials (e.g., Tetrahydro-4H-pyran-4-one) reaction Chemical Modification (e.g., Oximation, Substitution) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR) reaction->purification treatment Treatment with Modified Compounds purification->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) data_analysis->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis

Caption: A generalized workflow for the synthesis, cytotoxic evaluation, and mechanistic studies of novel anticancer compounds.

structure_activity_relationship Conceptual Structure-Activity Relationship (SAR) core Core Scaffold This compound substituents Substitutions at R1 and R2 can modulate: - Lipophilicity - Steric hindrance - Electronic effects - Target binding affinity core->substituents activity Cytotoxic Activity substituents->activity Influence

Caption: A conceptual diagram illustrating how modifications to the core scaffold can influence cytotoxic activity.

Many cytotoxic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

apoptosis_pathway Intrinsic (Mitochondrial) Apoptosis Pathway compound Cytotoxic Compound (e.g., Modified Oxime) stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Activation of Bax/Bak bcl2_family->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Navigating the Disposal of Tetrahydro-4H-pyran-4-one Oxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Proper disposal of chemical waste is paramount in ensuring laboratory safety and environmental protection. This guide provides essential information for the safe and compliant disposal of tetrahydro-4H-pyran-4-one oxime, a compound utilized in drug development and scientific research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDS of its parent compound, tetrahydro-4H-pyran-4-one, and general chemical principles regarding oximes.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to conduct a thorough risk assessment. The parent compound, tetrahydro-4H-pyran-4-one, is a flammable liquid. The introduction of the oxime functional group may alter the chemical's properties and introduce new hazards. Oximes as a class of compounds can exhibit thermal instability and may decompose energetically upon heating.[1][2] Some oximes are also recognized for their potential toxicity and carcinogenic effects.[3]

Key Potential Hazards:

  • Flammability: The parent compound is a flammable liquid, and the oxime derivative should be treated as such.

  • Thermal Instability: Oximes can undergo exothermic decomposition when heated.[1][2]

  • Exothermic Rearrangement: Ketoximes, such as this compound, can undergo a Beckmann rearrangement, an acid-catalyzed reaction that can be highly exothermic and potentially explosive.[2]

  • Toxicity: While specific data for this compound is unavailable, some oximes are known to be toxic.[2][3]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following minimum PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Flame-retardant lab coat.
Foot Protection Closed-toe shoes.
III. Disposal Protocol

Given the potential hazards and the lack of specific disposal guidelines for this compound, a conservative approach is necessary. This compound must be treated as hazardous waste.

Step 1: Waste Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled, and chemically compatible waste container.

  • Do not mix this waste with other chemical waste streams, particularly acidic waste, to prevent the initiation of a hazardous reaction.[2]

  • The container should be clearly labeled as "Hazardous Waste: this compound" and include the GHS hazard pictograms for flammable liquids and potential health hazards.

Step 2: Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area.

  • The storage area should be away from heat sources, open flames, and incompatible chemicals, especially acids.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the disposal company with all available information about the compound, including the SDS of the parent compound and the general hazards associated with oximes.

Step 4: Decontamination

  • Thoroughly decontaminate any laboratory equipment or surfaces that have come into contact with this compound using an appropriate solvent and cleaning procedure.

  • Dispose of any contaminated materials, such as absorbent pads or wipes, as hazardous waste in the same designated container.

Experimental Workflow & Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_disposal Storage & Disposal A Identify Waste: This compound B Consult SDS of Parent Compound & Oxime Hazard Data A->B Assess Hazards C Don Appropriate PPE B->C Safety First D Collect in a Labeled, Compatible Container C->D E Segregate from Incompatible Waste (e.g., Acids) D->E Prevent Reactions F Store in Designated Hazardous Waste Area E->F G Contact EHS for Professional Disposal F->G Final Step H Decontaminate Work Area & Equipment G->H Cleanup

Caption: A workflow for the safe disposal of this compound.

HazardConsiderations Flammability Flammability (from parent compound) Segregate Segregate from Acids & Heat Flammability->Segregate ThermalInstability Thermal Instability (energetic decomposition) ThermalInstability->Segregate BeckmannRearrangement Acid-Catalyzed Rearrangement (exothermic/explosive) BeckmannRearrangement->Segregate Toxicity Potential Toxicity (carcinogenic concerns) TreatAsHazardous Treat as Hazardous Waste Toxicity->TreatAsHazardous ProfessionalDisposal Professional Disposal via EHS TreatAsHazardous->ProfessionalDisposal Segregate->ProfessionalDisposal

Caption: Hazard considerations and mitigation for this compound.

References

Essential Safety and Operational Guide for Handling Tetrahydro-4H-pyran-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling tetrahydro-4H-pyran-4-one oxime in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of the parent compound, tetrahydro-4H-pyran-4-one, and general best practices for handling oxime compounds.

Hazard Assessment and Primary Safety Precautions

Key Assumed Hazards:

  • May cause skin, eye, and respiratory irritation.[1][4]

  • Potential for toxicity if inhaled or ingested.[4]

  • The parent compound is a flammable liquid; the oxime derivative should be handled with similar precautions against ignition.[1][2][5]

  • Potential for the formation of explosive peroxides due to the tetrahydro-pyran ring.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound at all stages. The following table outlines the recommended PPE for various laboratory activities.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (in a fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Fully buttoned laboratory coatN95 respirator or higher if the compound is a powder
Solution Preparation and Handling Chemical splash gogglesNitrile glovesLaboratory coatAll handling of the compound and its solutions should be performed in a certified chemical fume hood.[4]
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges

Experimental Protocols: Step-by-Step Guidance

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2][6][7]

  • Keep the container tightly closed to prevent moisture ingress and potential peroxide formation.[1][2][3][6]

  • Store away from strong oxidizing agents, acids, and bases.[2][3]

  • Consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[3]

3.2. Weighing and Solution Preparation (to be performed in a chemical fume hood):

  • Don all required PPE as outlined in the table above.

  • To minimize static electricity and dispersal if the compound is a powder, consider using an anti-static gun.[4]

  • Carefully open the container.

  • Use a clean spatula to transfer the desired amount to a pre-tared, sealed container.

  • Close both containers securely immediately after the transfer.

  • To prepare a solution, slowly add the weighed this compound to the chosen solvent in a volumetric flask.

  • Rinse the weighing container with a small amount of the solvent and add it to the volumetric flask to ensure a complete transfer.[4]

  • Gently swirl the flask to dissolve the compound. A vortex mixer or sonicator can be used if necessary.[4]

  • Once dissolved, add the solvent to the final volume mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.[4]

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[4]

4.1. Waste Collection:

  • Collect all liquid waste containing the compound in a designated, properly labeled, and sealed waste container.

  • Solid waste, such as contaminated gloves, weighing paper, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

4.2. Labeling and Storage of Waste:

  • Clearly label the waste container as "Hazardous Waste: this compound" and include any other identifiers required by your institution.

  • Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.

4.3. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][5][6][7]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]

Emergency Procedures

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[1] Remove all sources of ignition and use spark-proof tools.[1][2][6] Provide ventilation.

Visualization of the Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tetrahydro-4H-pyran-4-one oxime
Reactant of Route 2
tetrahydro-4H-pyran-4-one oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.